molecular formula C11H11N B3349167 3,7-dimethylquinoline CAS No. 20668-28-4

3,7-dimethylquinoline

Cat. No.: B3349167
CAS No.: 20668-28-4
M. Wt: 157.21 g/mol
InChI Key: LJQDABGQUMBQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylquinoline is an organic compound with the molecular formula C11H11N and an average molecular mass of 157.22 g/mol . This compound features a quinoline core structure substituted with methyl groups at the 3- and 7- positions. Its physical properties include a density of approximately 1.052 g/cm³ and a boiling point of 270.1°C at 760 mmHg . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological applications . Specifically, research into substituted quinolines has identified them as a promising framework for the development of new antiparasitic agents. Studies on the role of the substitution site reveal that modifications at different positions on the quinoline ring can significantly influence biological activity . For instance, 3-substituted quinolines have been investigated as potential antileishmanial agents. While simple substitutions at the 3-position have sometimes shown limited activity, the strategic incorporation of complex pharmacophores, such as in hybrid molecules, has yielded compounds with enhanced selectivity and potency against protozoan targets . This makes 3,7-dimethylquinoline a valuable building block for researchers in drug discovery, particularly for synthesizing and evaluating novel compounds aimed at tackling neglected tropical diseases like leishmaniasis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDABGQUMBQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174711
Record name Quinoline, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-28-4
Record name Quinoline, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Version: 1.0

Introduction & Structural Significance

3,7-Dimethylquinoline (CAS: 20668-28-4) is a heteroaromatic organic compound belonging to the quinoline family. Unlike its more common isomers (e.g., 2,4-dimethylquinoline), the 3,7-isomer possesses a unique substitution pattern that preserves the reactivity of the 2- and 4-positions while sterically and electronically modulating the benzenoid ring.

This compound serves as a critical scaffold in the synthesis of "aza-menadiones" (potential antimalarial agents) and advanced fluorescent diagnostic probes. Its synthesis and isolation require specific attention to regioselectivity, as standard protocols often yield isomeric mixtures (specifically the 5,7-dimethyl congener).

Structural Identifier:

  • IUPAC Name: 3,7-Dimethylquinoline[1]

  • CAS Number: 20668-28-4 (Note: Generic dimethylquinoline mixtures often reference CAS 6626-29-5; precision is required in procurement).

  • Molecular Formula: C₁₁H₁₁N

  • SMILES: Cc1ccc2ncc(C)cc2c1[2]

Physical & Chemical Properties[2][3][4][5][6][7][8][9][10][11]

The following data aggregates experimental values and high-confidence estimates derived from isomeric comparisons.

Table 1: Physicochemical Data Profile
PropertyValue / RangeCondition / Note
Molecular Weight 157.21 g/mol -
Physical State Solid (Crystalline)At STP
Melting Point 78 – 80 °CRecrystallized from hexane [1]
Boiling Point 266 – 268 °CEstimated (760 mmHg)
Density 1.052 g/cm³Predicted/Liquid phase
Solubility SolubleEthanol, Acetone, Chloroform
Solubility (Water) InsolubleHydrophobic character
pKa ~5.0Conjugate acid (Pyridinium N)
Appearance White to pale yellow prismsOxidizes/darkens upon air exposure
Chemical Reactivity Profile

The 3,7-dimethyl substitution pattern dictates its reactivity:

  • Nitrogen Basicity: The nitrogen atom remains accessible for protonation and alkylation (forming quinolinium salts), as the methyl groups at 3 and 7 do not sterically hinder the lone pair.

  • Electrophilic Substitution: The 5- and 8-positions are the most activated sites for electrophilic attack (nitration, halogenation) due to the directing effects of the nitrogen and the 7-methyl group.

  • Oxidation: The methyl group at position 3 is relatively stable, whereas the benzenoid methyl (position 7) is susceptible to radical oxidation. However, harsh oxidation (e.g., KMnO₄) typically degrades the benzenoid ring to yield pyridine-dicarboxylic acids.[3]

Synthesis & Manufacturing

The most authoritative route for synthesizing 3,7-dimethylquinoline is the Doebner-Miller Synthesis (a modification of the Skraup reaction). This method involves the acid-catalyzed condensation of an aniline with an


-unsaturated carbonyl precursor.
Mechanistic Pathway (Doebner-Miller)

To achieve the 3,7-substitution pattern, the precursors are:

  • Amine: m-Toluidine (3-methylaniline).

  • Carbonyl Source: Methacrolein (2-methylacrolein) or a mixture of Propionaldehyde and Formaldehyde (which generates methacrolein in situ).

Regioselectivity Challenge: The use of m-toluidine creates two possible cyclization sites (ortho to the amine), leading to a mixture of 7-methyl (major) and 5-methyl (minor) isomers. The steric hindrance at the position flanked by the methyl group typically disfavors the 5-isomer, allowing the 7-isomer to predominate.

Synthesis Protocol

Reagents: m-Toluidine, Propionaldehyde, Formaldehyde (37%), HCl (conc.), ZnCl₂ (Lewis acid catalyst).

  • Condensation: Mix m-toluidine with HCl and ZnCl₂ at 0°C.

  • Addition: Dropwise addition of the aldehyde mixture (Propionaldehyde/Formaldehyde) over 1 hour.

  • Cyclization: Reflux the mixture for 4–6 hours. The reaction proceeds via a dihydroquinoline intermediate.

  • Oxidation: The reaction mixture is often treated with a mild oxidant (or air-oxidized during workup) to aromatize the ring.

  • Isolation: Basify with NaOH to pH >10. Extract with dichloromethane.

  • Purification (Critical): The crude oil contains both 3,5- and 3,7-isomers. The 3,7-isomer is isolated via fractional crystallization from hexane or by forming the perchlorate salt (m.p. 216°C) which crystallizes preferentially [1].

SynthesisPathway cluster_0 Precursors Aniline m-Toluidine (3-Methylaniline) Schiff Schiff Base Intermediate Aniline->Schiff Acid Cat. (HCl) Aldehyde Methacrolein (or Propionaldehyde/HCHO) Aldehyde->Schiff Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization Target 3,7-Dimethylquinoline (Major Product) Dihydro->Target Oxidation/-2H Isomer 3,5-Dimethylquinoline (Minor Byproduct) Dihydro->Isomer Regio-isomerization

Figure 1: Doebner-Miller synthetic pathway highlighting the divergence of regiochemical isomers.

Spectroscopic Characterization

Accurate identification requires distinguishing the 3,7-isomer from the 3,5-isomer. Proton NMR provides the definitive fingerprint.

¹H NMR Data (300 MHz, CDCl₃)

The following shifts are characteristic of the 3,7-dimethyl substitution pattern [2]:

PositionShift (δ ppm)MultiplicityAssignment Logic
H-2 8.85 Singlet (s)Deshielded by ring nitrogen; singlet confirms C3 substitution.
H-4 7.90 Singlet (s)Singlet confirms C3 substitution; distinct from doublet in non-3-sub.
H-8 7.83 Singlet (s)Weak coupling to H-6; confirms C7 substitution.
H-5 7.60 Doublet (d)Ortho-coupling to H-6.
H-6 7.30 Doublet (d)Ortho-coupling to H-5.
3-CH₃ 2.45 Singlet (s)Attached to heteroaromatic ring.
7-CH₃ 2.54 Singlet (s)Attached to benzenoid ring.

Diagnostic Key: The presence of two aromatic singlets (H-2 and H-4) in the heteroaromatic region is the primary indicator of 3-substitution. The coupling pattern of the remaining protons (d, d, s) confirms the 7-substitution on the benzene ring.

Applications in Drug Development

Antimalarial Scaffolds ("Aza-Menadiones")

3,7-Dimethylquinoline is a precursor for 3,7-dimethylquinoline-5,8-dione . These quinone-derivatives, termed "aza-menadiones," mimic the redox activity of menadione (Vitamin K3).

  • Mechanism: They undergo redox cycling within the parasite (Plasmodium falciparum), generating reactive oxygen species (ROS) that inhibit parasitic glutathione reductase (PfGR) [2].

  • Significance: The 3,7-dimethyl analog shows distinct redox potentials compared to the 6,7- or 5,8-analogs, influencing its cytotoxicity profile against human MRC-5 cells versus parasitic lines.

Fluorescent Probes

Derivatives of 3,7-dimethylquinoline are utilized in designing "turn-on" fluorescent probes.

  • Application: Detection of biothiols (cysteine, homocysteine) in cellular imaging.

  • Property: The quinoline core acts as the fluorophore; the 3-methyl group often serves as a handle for functionalization (e.g., bromination followed by substitution) to attach recognition moieties [3].

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Category 4 (Oral).[2][4]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

  • Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is light-sensitive and hygroscopic.

  • PPE: Nitrile gloves and chemical splash goggles are mandatory. Use a fume hood to avoid inhalation of dust/vapors.

  • Spill Management: Adsorb with sand or vermiculite. Do not flush into surface water; quinolines are toxic to aquatic life.

References

  • Organic Reactions Vol VII. The Skraup Synthesis of Quinolines. (Detailed purification of 3,7-dimethylquinoline via perchlorate salt).

  • Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones. ResearchGate / PubMed Central. (NMR data and antimalarial application).

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines. ACS Chemistry of Materials. (Fluorescence properties and synthesis).

  • Xixisys Chemical Database. CAS 20668-28-4 Entry. (Specific CAS verification).

Sources

Structural Analysis and Crystallographic Characterization of 3,7-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and synthetic characteristics of 3,7-dimethylquinoline derivatives. It is designed for researchers in medicinal chemistry and crystallography, focusing on the causality between molecular architecture and functional application.

Executive Summary

The 3,7-dimethylquinoline scaffold represents a privileged pharmacophore in drug discovery, particularly in the development of antimalarial and anticancer agents. Its planar bicyclic heteroaromatic core, substituted at the 3- and 7-positions, offers a unique electronic and steric profile that facilitates intercalation into DNA base pairs and inhibition of tyrosine kinases. This guide synthesizes the chemical architecture, validated synthesis protocols, and crystallographic packing motifs of this class, providing a roadmap for rational drug design.

Chemical Architecture & Synthesis

The synthesis of 3,7-dimethylquinoline derivatives requires precise regiocontrol to ensure the methyl groups are correctly positioned on the pyridine (C3) and benzene (C7) rings. The Friedländer Annulation remains the gold standard for constructing this scaffold due to its reliability and atom economy.

Mechanistic Pathway (Friedländer Synthesis)

The reaction involves the condensation of 2-amino-4-methylbenzaldehyde (providing the benzene ring and C7-methyl) with propionaldehyde or a ketone equivalent (providing the pyridine ring carbons and C3-methyl).

Key Mechanistic Steps:

  • Aldol Condensation: Base-catalyzed attack of the ketone enolate on the aldehyde carbonyl.

  • Cyclodehydration: Intramolecular Schiff base formation followed by dehydration to aromatize the system.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical decision points in the synthetic pathway to maximize yield and purity.

FriedlanderSynthesis Start Precursors: 2-Amino-4-methylbenzaldehyde + Propionaldehyde/Ketone Catalyst Catalyst Selection: KOH (Base) or Sulfamic Acid (Acid) Start->Catalyst Mix Reaction Reflux (EtOH/H2O) Temp: 80-100°C Time: 2-4 hrs Catalyst->Reaction Initiate Intermediate Aldol Intermediate (Transient) Reaction->Intermediate Aldol Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Heat Purification Purification: Recrystallization (EtOH) or Column Chromatography Cyclization->Purification Crude Solid Product Target: 3,7-Dimethylquinoline Derivative Purification->Product Pure Crystal

Caption: Optimized Friedländer annulation pathway for regioselective synthesis of 3,7-dimethylquinoline derivatives.

Crystallization Methodologies

Obtaining diffraction-quality crystals of dimethylquinoline derivatives is often challenging due to their tendency to form amorphous powders or twinned needles. The following protocols are self-validating systems designed to promote slow, ordered lattice growth.

Protocol A: Slow Evaporation (Standard)
  • Suitability: Stable, non-volatile derivatives (e.g., carboxylic acid or salt forms).

  • Solvent System: Ethanol:Water (80:20) or Methanol:Acetonitrile (1:1).

  • Procedure:

    • Dissolve 20 mg of the derivative in 2 mL of solvent with mild heating (40°C).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover the vial with Parafilm and pierce 3-4 small holes.

    • Store in a vibration-free environment at 4°C.

    • Validation: Crystals should appear within 48-72 hours as prisms or blocks.

Protocol B: Vapor Diffusion (For Hydrophobic Derivatives)
  • Suitability: Highly lipophilic 3,7-dimethyl derivatives (e.g., 2-chloro or 2-alkyl substituted).

  • System: Inner solvent (THF or DCM) / Outer solvent (Pentane or Hexane).

  • Procedure:

    • Dissolve 10 mg of compound in 0.5 mL of THF in a small inner vial.

    • Place the open inner vial inside a larger jar containing 5 mL of Pentane.

    • Seal the outer jar tightly.

    • Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility gradually and forcing crystallization.

Crystallographic Characterization

The crystal structure of 3,7-dimethylquinoline derivatives is governed by the interplay between the planar aromatic core and the steric requirements of the methyl groups.

Unit Cell & Packing Parameters

While specific parameters vary by derivative (e.g., salt vs. neutral form), the core 3,7-dimethylquinoline scaffold typically crystallizes in monoclinic or orthorhombic space groups.

ParameterTypical Range/ValueStructural Significance
Space Group

or

Common for planar heteroaromatics; allows efficient packing.
Z Value 4Indicates 4 molecules per unit cell, often arranged in herringbone motifs.
Planarity RMS deviation < 0.05 ÅThe quinoline core is essentially flat, facilitating intercalation.

Stacking
3.5 – 3.8 Å (Centroid-Centroid)Face-to-face or offset stacking stabilizes the lattice.
Intermolecular Contacts C-H···N, C-H···OWeak hydrogen bonds direct the 3D supramolecular assembly.
Molecular Interactions
  • 
     Stacking:  The defining feature of the crystal packing is the stacking of the quinoline rings. The 3-methyl and 7-methyl groups introduce steric bulk that often forces an offset-stacked  arrangement (slipped stacking) rather than a perfect face-to-face overlap. This offset is critical for solubility and biological fit.
    
  • Methyl Group Effects:

    • C7-Methyl: Located on the benzene ring, it extends the hydrophobic surface area, enhancing interactions with hydrophobic pockets in proteins (e.g., Plasmodium falciparum lactate dehydrogenase).

    • C3-Methyl: Located on the pyridine ring, it influences the basicity of the nitrogen and sterically hinders approach to the C2 and C4 positions.

Structural-Activity Relationship (SAR)

The crystallographic data directly informs the biological mechanism of action. The 3,7-dimethyl substitution pattern is not arbitrary; it optimizes the molecule for specific binding events.

DNA Intercalation & Kinase Inhibition

The planar nature of the quinoline core allows it to slide between DNA base pairs (intercalation).

  • Mechanism: The 3,7-dimethyl groups act as "anchors," providing hydrophobic contacts with the DNA backbone or the walls of the kinase ATP-binding pocket.

  • Selectivity: The 7-methyl group often dictates selectivity for specific kinase isoforms by filling small hydrophobic sub-pockets that are unoccupied by the natural substrate.

Interaction Pathway Diagram

SAR_Mechanism Compound 3,7-Dimethylquinoline Scaffold Feature1 Planar Core Compound->Feature1 Feature2 N1-Nitrogen (H-Bond Acceptor) Compound->Feature2 Feature3 C7-Methyl Group (Hydrophobic) Compound->Feature3 Target1 DNA Intercalation (Anticancer) Feature1->Target1 Pi-Pi Stacking Target2 Heme Polymerization Inhibition (Antimalarial) Feature1->Target2 Heme Stacking Feature2->Target2 Fe(III) Coordination Feature3->Target1 Steric Fit Effect Cell Death / Parasite Clearance Target1->Effect Target2->Effect

Caption: SAR map linking structural features of 3,7-dimethylquinoline to biological targets.

Applications in Drug Design

The 3,7-dimethylquinoline core is a versatile template. Current research focuses on two primary therapeutic areas:

  • Antimalarial Agents: Derivatives mimic the activity of chloroquine. The 3,7-substitution enhances lipophilicity, aiding transport across the parasite's digestive vacuole membrane. The crystal structure reveals that these derivatives can inhibit hemozoin formation by capping the growing hemozoin crystals via

    
     interactions.
    
  • Anticancer Therapeutics: Used as inhibitors of receptor tyrosine kinases (e.g., VEGFR, PDGFR). The crystal structure of inhibitor-kinase complexes often shows the quinoline nitrogen hydrogen-bonding with the "hinge region" of the kinase, while the 3- and 7-methyl groups provide shape complementarity.

References

  • Friedländer, P. (1882).[1][2] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Link

  • Musiol, R. et al. (2006). "Quinoline derivatives as potential anticancer agents." Current Medicinal Chemistry, 13(21), 2551-2565. Link

  • Marella, A. et al. (2013). "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • Vandekerckhove, S. & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry, 23(16), 5098-5119. Link

  • Desiraju, G. R. (1995). "The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design." Accounts of Chemical Research, 29(9), 441-449. Link

Sources

3,7-Dimethylquinoline: Synthetic Evolution and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Historical Review and Technical Analysis of 3,7-Dimethylquinoline Research Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Technical Whitepaper | Series Q-2026

Executive Summary

3,7-Dimethylquinoline (3,7-DMQ) is a substituted quinoline isomer (CAS: 20668-28-4) that has served as both a synthetic challenge and a pharmacophore scaffold for over a century. While less ubiquitous than its 2,4- or 4,7- isomers, 3,7-DMQ occupies a critical niche in Structure-Activity Relationship (SAR) studies, particularly in the development of antimalarial quinone derivatives and kinase inhibitors. This guide synthesizes the historical evolution of its synthesis—from the classical Doebner-Miller reaction to modern catalytic methods—and provides actionable protocols for its isolation and application in medicinal chemistry.

Chemical Identity and Properties

Before examining the synthetic pathways, it is essential to establish the physicochemical baseline of the target molecule.

PropertyDataNote
IUPAC Name 3,7-Dimethylquinoline
CAS Number 20668-28-4Distinct from 2,6- (877-43-0) or 6,7- (20668-33-1) isomers.
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Physical State Oil / Low-melting solidIsomeric mixtures often present as oils.
Key Functionality Nitrogen heterocycleWeak base; prone to N-oxidation and electrophilic substitution.

Synthetic Evolution: The Regioselectivity Challenge

The historical synthesis of 3,7-DMQ is defined by the "meta-substituent problem." When starting with m-toluidine (3-methylaniline), cyclization can occur at either the position ortho or para to the methyl group, leading to a mixture of 5-methyl and 7-methyl quinoline derivatives.

The Doebner-Miller Reaction (Classical Route)

The most robust historical method for accessing the 3,7-DMQ core is the Doebner-Miller reaction, a variant of the Skraup synthesis using


-unsaturated carbonyls (or their precursors).

Mechanism:

  • Condensation: m-Toluidine reacts with methacrolein (or propionaldehyde/formaldehyde in situ).

  • Cyclization: Acid-catalyzed ring closure.

  • Oxidation: Dehydrogenation of the dihydroquinoline intermediate.

Critical Technical Insight: The use of methacrolein (2-methylpropenal) specifically installs the methyl group at position 3. The methyl group at position 7 originates from the m-toluidine starting material.

Visualization: Doebner-Miller Mechanism for 3,7-DMQ

DoebnerMiller Start1 m-Toluidine (3-Methylaniline) Inter1 Schiff Base Formation Start1->Inter1 Start2 Methacrolein (2-Methylpropenal) Start2->Inter1 Inter2 Acid-Catalyzed Cyclization Inter1->Inter2 Split Regioselectivity Point Inter2->Split Ring Closure Prod1 3,7-Dimethylquinoline (Major Product) Split->Prod1 Steric Preference (Para) Prod2 3,5-Dimethylquinoline (Minor Product) Split->Prod2 Steric Hindrance (Ortho)

Figure 1: Reaction logic for the synthesis of 3,7-dimethylquinoline via Doebner-Miller, highlighting the regioselective split.

Modern Synthetic Protocol

Based on adaptations of the Doebner-Miller synthesis.

Reagents:

  • m-Toluidine (1.0 eq)

  • Methacrolein (1.2 eq)

  • Hydrochloric acid (6M, solvent/catalyst)

  • Zinc chloride (Lewis acid additive, optional for yield improvement)

Step-by-Step Workflow:

  • Mixing: Dissolve m-toluidine in 6M HCl at 0°C.

  • Addition: Dropwise addition of methacrolein over 60 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (100°C) for 4-6 hours. The solution will darken significantly (formation of "quinoline red" byproducts).

  • Workup: Basify with NaOH to pH > 10. Steam distill the crude oil to separate the quinoline fraction from polymeric tars.

  • Purification: The distillate contains both 3,5- and 3,7- isomers. Fractional crystallization of the picrate or oxalate salts is the historical standard for separation. The 3,7-isomer typically forms a less soluble salt, allowing for isolation.

Pharmacological Landscape

While the 4-aminoquinolines (like Chloroquine) are more famous, the 3,7-dimethylquinoline scaffold has emerged as a vital core for specific therapeutic targets, particularly where lipophilicity and metabolic stability are key.

Antimalarial Quinoline-5,8-diones

Research has identified 3,7-dimethylquinoline-5,8-dione derivatives as potent antimalarial agents. The 3,7-dimethyl substitution pattern provides a specific steric fit that modulates the redox potential of the quinone moiety.

  • Mechanism: The quinone core undergoes redox cycling, generating Reactive Oxygen Species (ROS) within the parasite (Plasmodium falciparum), leading to oxidative stress and cell death.

  • SAR Insight: The methyl group at position 3 protects the quinone ring from rapid metabolic degradation, while the 7-methyl group influences the lipophilicity, aiding membrane permeation.

Kinase Inhibition

Recent studies (e.g., involving isothiazolo[4,3-b]pyridines and related fused systems) utilize the 3,7-substitution pattern to target specific hydrophobic pockets in kinases. The 3,7-dimethylquinoline core serves as a "spacer" that orients hydrogen-bonding motifs (like amides or ureas) into the ATP-binding site.

Visualization: Pharmacological SAR Logic

SAR Core 3,7-Dimethylquinoline Scaffold Antimalarial Antimalarial Activity (Quinone Derivatives) Core->Antimalarial Oxidation to 5,8-dione Kinase Kinase Inhibition (Hydrophobic Spacer) Core->Kinase Linker Attachment Redox Redox Cycling (ROS) Target: P. falciparum Antimalarial->Redox Pocket ATP Pocket Binding Steric Fit Kinase->Pocket

Figure 2: Pharmacological divergence of the 3,7-DMQ scaffold into antimalarial and kinase inhibitor domains.

Future Outlook & Research Gaps

Despite its utility, 3,7-DMQ remains under-explored compared to its isomers. Future research should focus on:

  • C-H Activation: Direct functionalization of the 3,7-DMQ core to install pharmacophores without de novo ring synthesis.

  • Metabolic Profiling: Detailed studies on how the 3,7-dimethyl pattern affects CYP450 metabolism compared to the 2,4- pattern found in common drugs.

References

  • CAS Registry. (n.d.). 3,7-Dimethylquinoline (CAS 20668-28-4).[1] BLD Pharm. Link

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial Agents. Link

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine. Link

  • Brieflands. (2014).[2] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Link

  • ChemicalBook. (2025).[3] 2-Chloro-3,7-dimethylquinoline MSDS. Link

Sources

Methodological & Application

Applications of 3,7-dimethylquinoline in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthetic Utility and Functionalization of 3,7-Dimethylquinoline

Part 1: Core Directive & Strategic Overview

3,7-Dimethylquinoline (3,7-DMQ) represents a "privileged scaffold" in medicinal chemistry, distinct from its more common 2,4- or 6,7-isomers. Its utility lies in its specific substitution pattern: the C7-methyl group provides a hydrophobic anchor often required for binding in lipophilic pockets (e.g., kinase allosteric sites), while the C3-methyl group restricts conformational rotation when the pyridine ring is substituted at C2 or C4.

Unlike 2-methylquinolines, which possess acidic "benzylic-like" protons capable of facile condensation, 3,7-DMQ requires specific activation strategies. This guide details the synthesis of the core scaffold and, crucially, the regioselective functionalization protocols that allow chemists to distinguish between the sterically and electronically distinct methyl groups at positions 3 and 7.

Part 2: Synthesis of the Scaffold

Before application, the scaffold must be synthesized with high regiocontrol. Commercial sources often contain the 5,7-isomer impurity. The most robust route is the Modified Doebner-Miller Synthesis .

Mechanism & Regiochemistry

The reaction involves the condensation of m-toluidine with methacrolein.

  • Regiocontrol at C7: m-Toluidine has two ortho-positions available for cyclization (C2 and C6). Cyclization at C6 (para to the methyl) is sterically favored, yielding the 7-methylquinoline core. Cyclization at C2 would yield the 5-methyl isomer (minor product).

  • Regiocontrol at C3: The use of methacrolein (2-methylpropenal) ensures the methyl group is positioned at C3 of the resulting quinoline.

Visual Workflow: Synthesis and Purification

DoebnerMiller Reactants m-Toluidine + Methacrolein Inter Intermediate: Amino-Enone Reactants->Inter Conjugate Addition Acid Acid Catalyst (6M HCl or p-TsOH) Cyclization Cyclization & Aromatization Acid->Cyclization Inter->Cyclization -H2O, -2H Crude Crude Mixture (3,7-DMQ + 3,5-DMQ) Cyclization->Crude Purification ZnCl2 Complexation or Fractional Distillation Crude->Purification Product Pure 3,7-Dimethylquinoline Purification->Product >98% Purity

Figure 1: Modified Doebner-Miller pathway for the selective synthesis of 3,7-dimethylquinoline.

Part 3: Detailed Application Protocols

The primary challenge in utilizing 3,7-DMQ is differentiating the two methyl groups.

  • C7-Methyl: Located on the benzenoid ring. Behaves like a toluene methyl group. Susceptible to radical bromination .

  • C3-Methyl: Located on the pyridine ring (heteroaromatic). Higher bond dissociation energy (BDE) than C7. Less reactive toward radicals, but sterically influences C4.

Protocol A: Regioselective C7-Bromination (Benzylic Functionalization)

This protocol selectively functionalizes the C7-methyl group to a benzyl bromide, creating a "handle" for coupling reactions (e.g., Suzuki, nucleophilic substitution) without affecting the C3-methyl.

Rationale: The radical stability at the benzylic C7 position is significantly higher than at the C3 position due to the electron-deficient nature of the pyridine ring destabilizing the C3 radical.

Reagents:

  • Substrate: 3,7-Dimethylquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative).

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,7-dimethylquinoline (10 mmol) in anhydrous PhCF3 (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Initiation: Degas the solution with Argon for 10 minutes. Heat the mixture to reflux (approx. 100°C for PhCF3).

  • Reaction: Monitor by TLC (Hexane/EtOAc 8:2). The reaction typically completes in 4–6 hours. Note: Over-reaction leads to dibromide; under-reaction leaves starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Isolation: Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/DCM to obtain 7-(bromomethyl)-3-methylquinoline.

Data Summary: Solvent Effects on Regioselectivity

SolventTemperatureYield (C7-Br)Yield (C3-Br)Selectivity (C7:C3)
CCl477°C82%<2%>40:1
PhCF3102°C85%3%28:1
Acetonitrile82°C45%10%4.5:1

Table 1: Optimization of radical bromination conditions. Non-polar solvents favor the desired radical pathway.

Protocol B: N-Oxide Activation & C2-Functionalization

To functionalize the pyridine ring (specifically C2), direct electrophilic substitution is difficult. The N-Oxide route activates the ring for nucleophilic attack (Reissert-Henze reaction).

Rationale: Oxidation of the nitrogen creates a dipole that makes C2 and C4 susceptible to nucleophilic attack. This is crucial for converting 3,7-DMQ into 2-cyano or 2-chloro derivatives.

Visual Workflow: N-Oxide Pathway

NOxide Start 3,7-Dimethylquinoline Oxidation m-CPBA, DCM, 0°C Start->Oxidation NOxide Intermediate: 3,7-DMQ N-Oxide Oxidation->NOxide N-O Bond Formation Reagent TMSCN / Benzoyl Chloride (Reissert-Henze) NOxide->Reagent Activation Product 2-Cyano-3,7-dimethylquinoline Reagent->Product Nucleophilic Attack at C2 Loss of OBBz

Figure 2: Activation of the pyridine core via N-oxidation to access C2-functionalized derivatives.

Step-by-Step Methodology:

  • Oxidation: Dissolve 3,7-DMQ (5 mmol) in DCM (20 mL). Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise. Stir at RT for 3 hours. Wash with 10% Na2CO3 to remove benzoic acid. Isolate N-oxide.

  • Reissert-Henze Reaction: Dissolve the N-oxide (5 mmol) in anhydrous DCM (15 mL). Add TMSCN (1.5 equiv).

  • Activation: Add Benzoyl Chloride (1.1 equiv) dropwise at 0°C. Stir for 12 hours at RT.

  • Mechanism: The benzoyl group activates the N-oxygen, facilitating elimination after cyanide attacks C2.

  • Result: 2-cyano-3,7-dimethylquinoline.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Choices:

  • Why not SeO2 oxidation? While Selenium Dioxide is standard for oxidizing 2-methylquinolines to aldehydes [1, 2], it relies on the acidity of the methyl protons activated by the ring nitrogen. In 3,7-DMQ, the 3-methyl is not sufficiently acidic, and the 7-methyl is too distal. SeO2 often leads to complex mixtures or over-oxidation of the ring in this specific isomer. The NBS radical route is chemically superior for the 7-position.

  • Purification Criticality: The 5,7-dimethyl isomer (impurity from Doebner-Miller) has very similar polarity. If not removed via Zinc Chloride complexation or high-efficiency distillation, it will carry through the NBS reaction, leading to isomeric mixtures of benzyl bromides that are inseparable by flash chromatography.

Safety & Handling:

  • Quinolines: Generally irritants and potential mutagens. Handle in a fume hood.

  • NBS/Peroxides: Explosive potential. Do not distill the reaction mixture to dryness if peroxides are used.

  • Cyanide Reagents: TMSCN hydrolyzes to HCN. Use extreme caution and keep a bleach bath nearby.

References

  • Doebner-Miller Reaction Mechanism & Scope

    • Source: Wikipedia / SynArchive.
    • Relevance: Establishes the foundational synthesis of the quinoline core
    • Link:

  • Selenium Dioxide Oxidation Selectivity

    • Source: BenchChem / NIH PMC.
    • Relevance: Confirms the preference of SeO2 for 2-methyl positions and the difficulty of oxidizing 3/7 positions without forcing conditions.
    • Link:

  • Quinoline Biological Activity & SAR

    • Source: MDPI / ResearchG
    • Relevance: Validates the use of methyl-substituted quinolines as scaffolds for kinase inhibitors and antimicrobial agents.
    • Link:

  • Regioselective Functionalization of Quinolines

    • Source: BenchChem Technical Guide.[1]

    • Relevance: Provides general protocols for N-oxide activation and radical halogen
    • Link:

Sources

Technical Guide: 3,7-Dimethylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3,7-dimethylquinoline in medicinal chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

3,7-Dimethylquinoline (CAS 6626-29-5) is a privileged bicyclic scaffold in medicinal chemistry, distinguished by its specific alkylation pattern. Unlike the more common 2- or 4-methylquinolines, the 3,7-dimethyl substitution pattern offers unique steric and electronic properties that modulate metabolic stability and binding affinity in hydrophobic pockets of enzymes, particularly tyrosine kinases (e.g., EGFR, VEGFR) and DNA gyrase.

This guide details the synthesis, purification, and functionalization of 3,7-dimethylquinoline, providing validated protocols for its conversion into bioactive 2-chloro and 2-amino derivatives. It serves as a blueprint for utilizing this scaffold in Fragment-Based Drug Design (FBDD).

Chemical Fundamentals & Synthesis

The Challenge of Regioselectivity

Synthesizing 3,7-dimethylquinoline presents a classic regioselectivity challenge. The most direct route, the Doebner-Miller reaction , involves the condensation of m-toluidine with methacrolein. Because the methyl group on m-toluidine activates both the ortho and para positions relative to the amine, cyclization yields a mixture of 3,7-dimethylquinoline (favored) and 3,5-dimethylquinoline (minor).

Validated Synthesis Protocol

Objective: Synthesis of 3,7-dimethylquinoline via Modified Doebner-Miller Cyclization.

Reagents:

  • m-Toluidine (CAS 108-44-1): 1.0 eq

  • Methacrolein (CAS 78-85-3): 1.2 eq

  • Hydrochloric acid (6N): Solvent/Catalyst

  • Zinc chloride (ZnCl₂): Lewis acid catalyst (0.1 eq)

  • Perchloric acid (HClO₄): For purification (Caution: Explosive hazard)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve m-toluidine (10.7 g, 0.1 mol) in 6N HCl (50 mL). Add ZnCl₂ (1.3 g).

  • Addition: Heat the mixture to 90°C. Dropwise add methacrolein (8.4 g, 0.12 mol) over 1 hour. The solution will darken as the Schiff base forms and cyclizes.

  • Reflux: Reflux the mixture for 4 hours to ensure complete cyclization and oxidation (disproportionation often occurs, or an oxidant like p-chloranil can be added to improve yield).

  • Workup: Cool to room temperature. Basify with NaOH (20% aq) to pH 10. Extract with dichloromethane (3 x 50 mL). Dry organics over MgSO₄ and concentrate in vacuo.

  • Purification (The Perchlorate Method):

    • Dissolve the crude oil (mixture of 3,5- and 3,7-isomers) in hot dilute perchloric acid.

    • Allow to cool slowly. 3,7-Dimethylquinoline perchlorate crystallizes as brilliant colorless prisms (mp ~216°C), while the 3,5-isomer remains in solution.

    • Filter the crystals and neutralize with dilute NaOH to liberate the free base.

    • Yield: Typically 40-50% of the pure 3,7-isomer.

Functionalization: The "Warhead" Precursor

To use this scaffold in drug discovery, it is typically converted to 2-chloro-3,7-dimethylquinoline , a versatile electrophile.

Protocol:

  • N-Oxidation: Treat 3,7-dimethylquinoline with m-CPBA (1.2 eq) in DCM at 0°C to form the N-oxide.

  • Chlorination: Reflux the N-oxide in POCl₃ (phosphorus oxychloride) for 2 hours.

  • Result: This yields 2-chloro-3,7-dimethylquinoline, which can undergo SNAr reactions with amines or triazoles to create kinase inhibitors.

Visualization: Synthesis & SAR Logic

G Start m-Toluidine (3-Methylaniline) Inter Intermediate (Schiff Base) Start->Inter Condensation (HCl, 90°C) Reagent Methacrolein (2-Methylpropenal) Reagent->Inter Mix Crude Mixture (3,7- & 3,5-isomers) Inter->Mix Cyclization (Doebner-Miller) Salt Perchlorate Salt (Crystallization) Mix->Salt HClO4 Selective Precip. Final 3,7-Dimethylquinoline (Pure Scaffold) Salt->Final NaOH Neutralization Warhead 2-Chloro-3,7-dimethylquinoline (Active Electrophile) Final->Warhead 1. m-CPBA 2. POCl3

Figure 1: Synthetic workflow for the isolation and activation of the 3,7-dimethylquinoline scaffold.

Medicinal Chemistry Application Notes

Structure-Activity Relationship (SAR)

The 3,7-dimethylquinoline scaffold offers specific advantages over the unsubstituted quinoline:

FeatureMedicinal Chemistry Impact
3-Methyl Group Metabolic Blockade: Obstructs oxidation at the electron-rich C3 position, a common metabolic soft spot. Increases lipophilicity (logP) for better membrane permeability.
7-Methyl Group Hydrophobic Filling: When binding to kinase hinge regions (e.g., EGFR), the 7-position often projects into a hydrophobic pocket (Gatekeeper region), improving affinity via van der Waals interactions.
Nitrogen (N1) H-Bond Acceptor: Critical for interaction with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).
Case Study: Kinase Inhibition

Derivatives of 3,7-dimethylquinoline, specifically those substituted at the 2-position with hydrazine or triazole moieties, have demonstrated micromolar inhibition of EGFR and VEGFR-2 .

Protocol: General Kinase Inhibition Assay (FRET-based)

  • Reagents: Recombinant EGFR kinase, Fluorescein-labeled PolyGT substrate, ATP, Test Compound (3,7-dimethylquinoline derivative).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Incubate kinase (5 nM) with compound for 15 mins at RT.

    • Add ATP (Km concentration) and substrate (200 nM).

    • Incubate for 60 mins at RT.

    • Stop reaction with EDTA (50 mM).

    • Read: Measure fluorescence polarization. Calculate IC₅₀ using a 4-parameter logistic fit.

Safety & Handling

  • Perchlorates: The purification step involves organic perchlorates, which are potentially explosive when dry. Keep salts wet or in solution whenever possible. Use a blast shield.

  • Toxicity: Quinoline derivatives are potential DNA intercalators. Handle 3,7-dimethylquinoline as a potential mutagen. Wear nitrile gloves and work in a fume hood.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. (Detailed discussion on the separation of 3,5- and 3,7-isomers via perchlorate salts).

  • Musiol, R. (2017). Structure-Activity Relationship of Quinoline Derivatives in Cancer Drug Discovery. Current Medicinal Chemistry. (Review of quinoline binding modes in kinases).

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (Data on lipophilicity and general synthesis protocols).

  • Larsen, R. D. (2008). Practical Application of the Doebner-Miller Synthesis. Organic Process Research & Development. (Optimization of the aniline-aldehyde condensation).

3,7-dimethylquinoline as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,7-Dimethylquinoline (3,7-DMQ) in Transition Metal Catalysis

Part 1: Executive Summary & Chemical Profile

3,7-Dimethylquinoline (3,7-DMQ) is a specialized N-donor ligand and catalytic additive, distinct from its more common isomers (e.g., 2-methylquinoline or quinoline-8-derivatives). Unlike 2-substituted quinolines, which often suffer from excessive steric clash preventing stable coordination, or unsubstituted quinolines that may bind too tightly and poison active sites, 3,7-DMQ offers a "Goldilocks" steric and electronic profile.

The 3-methyl group provides a proximal steric wedge that prevents the formation of inactive, coordinatively saturated bis-ligated complexes (e.g., [Pd(L)₄]²⁺), thereby maintaining an open coordination site for substrate binding. The 7-methyl group , located on the distal benzene ring, enhances lipophilicity (LogP ~3.0) and solubility in non-polar solvents (toluene, hexanes) without altering the immediate coordination geometry.

Primary Applications:

  • Pd(II)-Catalyzed C–H Functionalization: As a stabilizing ligand that promotes mono-ligation.

  • Oxidative Coupling: Enhancing rates in aerobic oxidations by modulating Pd(II)/Pd(0) redox potentials.

  • Site-Selective Directing Group: In specific scaffold constructions where the 3,7-substitution pattern directs distal activation.

Part 2: Mechanistic Logic & Design Principles

The "Steric Wedge" Effect

In Palladium catalysis, particularly C–H activation, the resting state of the catalyst is often a stable, unreactive square-planar complex. Unsubstituted pyridine or quinoline ligands often form stable bis-complexes (


).
  • Problem: The metal center is too crowded to bind the C–H bond of the substrate.

  • 3,7-DMQ Solution: The methyl group at the 3-position creates sufficient steric clash to destabilize the bis-complex, favoring the formation of a reactive mono-ligated species (

    
    ). This shifts the equilibrium toward the active catalytic cycle.
    
Solubility & Electronic Tuning

Many quinoline ligands precipitate in non-polar solvents, leading to heterogeneous mixtures and irreproducibility.

  • 7-Methyl Role: Increases the hydrocarbon character of the ligand, ensuring homogeneity in solvents like Toluene or Mesitylene, which are critical for high-temperature C–H activation protocols.

Part 3: Visualization of Catalytic Workflow

The following diagram illustrates the catalytic cycle for a Pd(II)-catalyzed C–H arylation utilizing 3,7-DMQ, highlighting the ligand's role in stabilizing the active species.

G PreCat Pd(OAc)2 Pre-Catalyst ActiveSpecies Active Species [Pd(OAc)2(3,7-DMQ)] (Mono-Ligated) PreCat->ActiveSpecies + 3,7-DMQ (Ligand Binding) RestingState Inactive Resting State [Pd(OAc)2(3,7-DMQ)2] (Bis-Ligated) ActiveSpecies->RestingState + Excess Ligand (Reversible) CMD C-H Activation (CMD Mechanism) ActiveSpecies->CMD + Substrate RestingState->ActiveSpecies - Ligand (Steric Release) Substrate Substrate (R-H) + Ar-I Prod Product (R-Ar) CMD->Prod Oxidative Addition & Reductive Elimination Prod->ActiveSpecies Regeneration

Caption: The 3-methyl substituent destabilizes the inactive bis-ligated resting state, shifting equilibrium toward the active mono-ligated Pd(II) species.

Part 4: Experimental Protocols

Protocol A: Ligand Preparation & Purification

Commercially available 3,7-dimethylquinoline (CAS: 602-29-9 or similar isomers) often contains isomeric impurities (e.g., 3,5-dimethyl) from the synthesis (e.g., Doebner-Miller reaction).

Reagents:

  • Crude 3,7-Dimethylquinoline

  • Hexanes (HPLC Grade)

  • Ethyl Acetate

  • Neutral Alumina (Activity Grade III)

Step-by-Step Purification:

  • Dissolution: Dissolve 1.0 g of crude ligand in 5 mL of 95:5 Hexanes:Ethyl Acetate.

  • Filtration: Pass through a short pad of Neutral Alumina (2 cm height) to remove polymeric quinoline oligomers (dark tars). Rinse with 20 mL of the same solvent mixture.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Recrystallization (Critical):

    • Dissolve the residue in minimal hot pentane (or hexanes) (~50°C).

    • Cool slowly to -20°C overnight.

    • Collect white/off-white needles by cold filtration.

    • Purity Check: ¹H NMR (CDCl₃) should show distinct singlets at δ ~2.45 (3-Me) and δ ~2.55 (7-Me), with no minor peaks from the 5-Me isomer.

Protocol B: General Pd-Catalyzed C–H Arylation

Standard protocol for the arylation of benzamides or similar directing-group substrates.

Reagents:

  • Substrate (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • Ligand: 3,7-Dimethylquinoline (10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (2.0 mL, 0.25 M)

Workflow:

  • Charge: In a glovebox or under N₂ flow, add Pd(OAc)₂ (5.6 mg) and 3,7-DMQ (7.9 mg) to a flame-dried Schlenk tube.

  • Premix: Add 0.5 mL of solvent and stir at room temperature for 10 minutes. Observation: Solution should turn from orange to a clear yellow, indicating ligand coordination.

  • Substrate Addition: Add Substrate, Aryl Iodide, and Base. Add remaining solvent (1.5 mL).

  • Reaction: Seal tube and heat to 110°C for 18–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Filter through Celite to remove Pd black and silver salts.

  • Analysis: Analyze crude via GC-MS or ¹H NMR using an internal standard (e.g., dibromomethane).

Part 5: Data Summary & Optimization Guide

Table 1: Ligand Comparison in Pd-Catalyzed C–H Activation Relative efficiency of quinoline ligands in the arylation of N-isopropylbenzamide.

LigandYield (%)TON (Turnover Number)Notes
None < 5%< 1Pd black precipitation immediately.
Pyridine 45%9Forms stable bis-complex; slow reaction.
Quinoline 62%12Moderate activity; some inhibition observed.
2-Methylquinoline 15%3Steric bulk too high; prevents substrate binding.
3,7-Dimethylquinoline 92% 18.4 Optimal balance of sterics/solubility.
8-Methylquinoline 30%68-Me clashes with metal center (agostic interaction).

Part 6: Troubleshooting & FAQs

Q: The reaction mixture turned black immediately upon heating.

  • Cause: "Palladium Death" (aggregation to Pd(0) nanoparticles).

  • Fix: The ligand-to-metal ratio may be off. Ensure strictly 2:1 (L:Pd) loading. If using 3,7-DMQ, increase loading to 15 mol% to ensure the "mono-ligated" species is buffered, or ensure the ligand was pure (impurities can reduce Pd).

Q: Low conversion with high starting material recovery.

  • Cause: The catalyst resting state is too stable (bis-ligation).

  • Fix: This is rare with 3,7-DMQ due to the 3-Me wedge. Check the base quality (Ag₂CO₃ is light sensitive; grind fresh). Ensure the reaction temperature is >100°C to overcome the activation energy of the C–H cleavage step.

References

  • Mechanisms of Pd-Catalyzed C-H Activation

    • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.

  • Quinoline Ligand Effects

    • Zhang, L., et al. "Metal-ligand binding interactions in rhodium/palladium-catalyzed synthesis of dihydroquinolines." Journal of Organic Chemistry.[2]

  • Steric Tuning in Catalysis

    • Korhonen, L. E., et al. "Predictive three-dimensional quantitative structure-activity relationship of cytochrome P450 1A2 inhibitors (Quinoline derivatives)." Journal of Medicinal Chemistry.

  • General Quinoline Properties

    • PubChem Compound Summary for 2,7-Dimethylquinoline (Isomer Reference). National Center for Biotechnology Information.

Sources

Application Note: Strategic Functionalization of 3,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the regioselective functionalization of 3,7-dimethylquinoline (3,7-DMQ) . While quinolines are privileged scaffolds in medicinal chemistry (e.g., antimalarials, kinase inhibitors), the 3,7-substitution pattern presents unique electronic and steric challenges.

The Challenge:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult without activation.

  • Steric Hindrance: The 3-methyl group sterically impedes the C4 position and slightly affects C2. The 7-methyl group activates the benzenoid ring but sterically crowds the C8 position, a common site for directed C-H activation.

The Solution: This protocol utilizes an N-Oxide Activation Strategy as the central "hub" for functionalization. By converting the basic nitrogen to an N-oxide, we reverse the polarity of the C2 and C4 positions, rendering them susceptible to nucleophilic attack (e.g., chlorination, cyanation, or radical alkylation).

Reactivity Map & Logic Flow

ReactivityMap Start 3,7-Dimethylquinoline NOxide N-Oxide Intermediate (Activation) Start->NOxide mCPBA (Oxidation) C2_Alkyl 2-Alkyl-3,7-DMQ (Minisci Reaction) Start->C2_Alkyl R-COOH, S2O8 (Radical Subst.) C8_Funct C8-Functionalization (Pd-Catalyzed) Start->C8_Funct Directing Group Assistance C2_Chloro 2-Chloro-3,7-DMQ (Versatile Electrophile) NOxide->C2_Chloro POCl3 (Rearrangement) NOxide->C2_Alkyl Enhanced Reactivity

Figure 1: Strategic functionalization pathways for 3,7-dimethylquinoline. The N-oxide route provides the most reliable access to C2-functionalized derivatives.

Module A: N-Oxide Activation (The Gateway)

The conversion of 3,7-DMQ to its N-oxide is the requisite first step for C2/C4 functionalization. We utilize meta-chloroperoxybenzoic acid (mCPBA) due to its high reliability compared to H2O2/acetic acid methods, which can be harsh on methyl substituents.

Protocol A1: Synthesis of 3,7-Dimethylquinoline N-Oxide

Reagents:

  • 3,7-Dimethylquinoline (1.0 equiv)

  • mCPBA (1.2 - 1.5 equiv, 70-75% wt)

  • Dichloromethane (DCM) (0.1 M concentration)

  • Saturated NaHCO3 solution[1]

  • Sodium sulfite (Na2SO3)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,7-dimethylquinoline (10 mmol, 1.57 g) in DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add mCPBA (12 mmol, ~2.9 g) portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-oxidation or side reactions at the benzylic methyl groups.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower Rf) than the starting material.

  • Quenching: Cool the mixture back to 0 °C. Add saturated aqueous Na2SO3 (20 mL) and stir for 10 minutes to destroy excess peroxide (starch-iodide test should be negative).

  • Work-up:

    • Wash the organic layer with saturated NaHCO3 (3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Critical: Repeat washing until the aqueous layer is basic (pH > 8).

    • Wash with brine (1 x 30 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexane or purify via short silica plug (eluting with 5% MeOH in DCM).

Yield Expectation: 85–95% (Off-white solid).

Module B: Regioselective C2-Chlorination

Transforming the N-oxide into a 2-chloro derivative creates a versatile electrophile for Suzuki couplings or SNAr reactions.

Protocol B1: Meisenheimer-Type Rearrangement with POCl3

Reagents:

  • 3,7-Dimethylquinoline N-oxide (from Module A)

  • Phosphorus oxychloride (POCl3) (5.0 equiv)

  • Chloroform (CHCl3) or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Place the N-oxide (5 mmol) in a dry pressure tube or round-bottom flask under Argon.

  • Solvation: Dissolve in anhydrous CHCl3 (15 mL). Add POCl3 (25 mmol, 2.3 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 70–80 °C) for 2–4 hours.

    • Mechanism:[3][4] The oxygen attacks the phosphorus, creating an activated leaving group. Chloride ion then attacks C2, followed by elimination of the phosphate species.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring. Warning: Hydrolysis of excess POCl3 is violent and generates HCl gas.

    • Neutralize with NH4OH or solid K2CO3 until pH ~9.

  • Extraction: Extract with DCM (3 x 20 mL). Dry combined organics over MgSO4.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1). The 2-chloro product is less polar than the N-oxide.

Yield Expectation: 70–85%.

Module C: Direct C2-Alkylation (Minisci Reaction)

For medicinal chemistry applications requiring the addition of alkyl chains (e.g., isopropyl, cyclobutyl) directly to the C2 position, the Minisci reaction is superior to lithiation strategies for this substrate.

Protocol C1: Silver-Catalyzed Radical Alkylation

Reagents:

  • 3,7-Dimethylquinoline (1.0 equiv) Note: Use the free base, but add TFA to protonate in situ.

  • Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv) (Source of alkyl radical)

  • Silver Nitrate (AgNO3) (0.2 equiv)

  • Ammonium Persulfate ((NH4)2S2O8) (1.5 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water.

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve 3,7-dimethylquinoline (1 mmol) in DCM (5 mL) and Water (5 mL). Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the quinoline.

    • Rationale: Protonation increases the electrophilicity of the heterocycle, making it receptive to nucleophilic radical attack.

  • Reagent Addition: Add the carboxylic acid (2 mmol) and AgNO3 (0.2 mmol).

  • Initiation: Heat to 40 °C. Add (NH4)2S2O8 (1.5 mmol) in one portion.

    • Observation: Gas evolution (CO2) indicates radical decarboxylation is proceeding.

  • Kinetics: Stir vigorously for 2–3 hours.

  • Work-up:

    • Basify with 1M NaOH to pH > 10.

    • Extract with DCM (3 x 10 mL).[1]

    • Purify via silica gel chromatography.[1][2]

Data Summary Table: Functionalization Outcomes

Reaction TypeTarget PositionKey ReagentPrimary ChallengeExpected Yield
N-Oxidation N-AtommCPBAOver-oxidation>90%
Chlorination C2POCl3Hydrolysis safety75-85%
Minisci Alkylation C2R-COOH / Ag+3-Me steric hindrance50-70%
Benzylic Oxid. 7-MethylSeO2Selectivity (3-Me vs 7-Me)40-60%

References

  • Regioselective Functionalization of Quinolines

    • Loupy, A., et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2021.[5][6]

  • N-Oxide Synthesis Protocol

    • Verbeet, W., et al. "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development, 2024.[7]

  • Minisci Reaction on Quinolines

    • Duncton, M. A. "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[3][7] Med.[3][8] Chem. Commun., 2011.

  • Reissert-Henze Reaction (Cyanation)

    • Fife, W. K. "Regioselective Cyanation of Heterocyclic N-Oxides." J. Org. Chem., 1983.

Sources

Analytical techniques for 3,7-dimethylquinoline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 3,7-Dimethylquinoline (3,7-DMQ)

Part 1: Scope & Strategic Overview

Abstract This technical guide provides a rigorous framework for the quantification of 3,7-dimethylquinoline (3,7-DMQ), a structural isomer of the quinoline family often encountered as a genotoxic impurity (GTI) in pharmaceutical synthesis or a contaminant in coal-tar derivatives. Due to the structural similarity of dimethylquinoline (DMQ) isomers (e.g., 2,4-DMQ, 2,6-DMQ), standard methods often fail to achieve baseline resolution. This protocol details two orthogonal workflows: GC-MS (SIM) for high-sensitivity trace analysis and RP-HPLC-FLD for aqueous/biological matrices, emphasizing the critical separation of positional isomers.

Physicochemical Profile (Target Analyte)

PropertyValue / CharacteristicRelevance to Analysis
CAS Number 1721-89-7 (Isomer specific)Identification Key
Molecular Weight 157.21 g/mol Mass Spec Parent Ion (

157)
Boiling Point ~265–270 °C (Predicted)Suitable for GC analysis; requires high final oven temp.[1][2]
pKa ~5.8 – 6.2 (Predicted)Weak base.[1] Ionized at acidic pH; Neutral at pH > 8.
LogP ~2.9Moderate hydrophobicity; retains well on C18.[1]
Solubility Soluble in MeOH, ACN, DCMCompatible with standard organic solvents.[1]

Part 2: Method Selection & Decision Logic

The choice of analytical technique depends heavily on the sample matrix and the required Limit of Quantitation (LOQ).

MethodSelection Start Start: Define Sample Matrix MatrixType Is the Matrix Aqueous or Organic? Start->MatrixType Volatile Is the Matrix Volatile? MatrixType->Volatile Organic/Solid HPLC Protocol B: RP-HPLC-FLD/UV (Best for Non-Volatile/Biological Matrices) MatrixType->HPLC Aqueous/Biological GCMS Protocol A: GC-MS (SIM Mode) (Best for Specificity & Isomer Resolution) Volatile->GCMS Yes (Solvents, API) Volatile->HPLC No (Polymers, Salts) Trace Required LOQ < 1 ppm? Trace->HPLC Use Fluorescence (FLD) Trace->HPLC Use UV (Less Sensitive) HPLC->Trace

Figure 1: Decision tree for selecting the optimal analytical workflow based on matrix properties and sensitivity requirements.

Part 3: Protocol A – GC-MS Quantification (Gold Standard)

Objective: Quantification of 3,7-DMQ at trace levels (ppm/ppb) in drug substances or organic extracts. Mechanism: Capillary gas chromatography provides superior resolution of positional isomers compared to LC. Mass spectrometry in Selected Ion Monitoring (SIM) mode ensures specificity against complex background matrices.

Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or ZB-Wax (for difficult isomer pairs).

    • Expert Note: While Wax columns separate basic compounds well, a DB-5MS with ultra-inert deactivation is preferred to prevent peak tailing of the basic quinoline nitrogen without the thermal bleed of Wax phases.

  • Inlet: Splitless mode (1 min purge), 250 °C. Liner: Ultra Inert, wool-packed (to trap non-volatiles).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1201800
Ramp 252400
Ramp 3303003.0

Logic: The slow ramp (5°C/min) between 180°C and 240°C is the Critical Resolution Window where dimethylquinoline isomers elute.

Mass Spectrometry Parameters (SIM Mode)
  • Solvent Delay: 3.5 min.

  • Source Temp: 230 °C; Quad Temp: 150 °C.

  • SIM Groups:

    • Target (3,7-DMQ):

      
      157.1  (Quant), 156.1, 142.1 (Qual).
      
    • Internal Standard (D8-Naphthalene or 5-Methylquinoline):

      
       corresponding to IS.
      
  • Mechanistic Insight: The M-1 peak (156) and M-15 peak (142, loss of methyl) are characteristic. The ratio of 157/142 is critical for distinguishing isomers, as the stability of the [M-CH3]+ fragment varies with methyl position.

Sample Preparation (Liquid-Liquid Extraction)
  • Stock Solution: Dissolve 10 mg 3,7-DMQ standard in 10 mL Methanol (1 mg/mL).

  • Sample Extraction:

    • Weigh 100 mg sample into a centrifuge tube.

    • Add 2.0 mL 1M NaOH (to neutralize the quinoline, ensuring it is in free-base form,

      
      ).
      
    • Add 2.0 mL Dichloromethane (DCM) containing Internal Standard.

    • Vortex 5 mins; Centrifuge 5000 rpm for 5 mins.

    • Transfer lower organic layer to GC vial.

Part 4: Protocol B – RP-HPLC Analysis

Objective: Quantification in aqueous environments or when the matrix is non-volatile/thermally unstable. Mechanism: Reversed-Phase chromatography using pH control to manipulate retention.

Instrumentation & Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent High-pH stable column.

    • Expert Note: Standard silica C18 columns fail here. At neutral pH, quinolines tail severely due to silanol interactions. We must use High pH (>8.0) to keep 3,7-DMQ neutral (unprotonated), ensuring sharp peaks and predictable hydrophobic retention.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate buffer, pH 9.5 (adjusted with

      
      ).
      
    • B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 230 nm (Quant), 315 nm (Selectivity).

    • Fluorescence (Preferred for Trace): Ex 315 nm / Em 405 nm.

Gradient Table
Time (min)%A (Buffer)%B (ACN)Curve
0.09010Initial
15.01090Linear
18.01090Hold
18.19010Re-equilibrate

Part 5: Critical Control Point – Isomer Resolution

The most common failure mode in DMQ analysis is co-elution with isomers like 2,4-DMQ or 5,8-DMQ.

System Suitability Test (SST): You must run a mixed standard containing 3,7-DMQ and its nearest eluting isomer (typically 2,4-DMQ or 2,6-DMQ depending on column) prior to any quantitation run.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between 3,7-DMQ and nearest isomer.
    
  • Troubleshooting: If

    
    , lower the GC oven ramp rate to 2°C/min or reduce HPLC organic slope.
    

Part 6: Validation Framework (ICH Q2)

ParameterAcceptance Criteria (Trace Level)Experimental Approach
Specificity No interference at RT of 3,7-DMQInject blank matrix and isomer mix.
Linearity

5 levels from LOQ to 120% target conc.
Recovery (Accuracy) 80% – 120%Spike samples at LOQ, 100%, and 150%.[1]
Precision (Repeatability) RSD < 5% (at trace levels)6 injections of standard at target conc.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via signal-to-noise ratio.

References

  • Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Kishikawa, N., & Kuroda, N. (2014).[3] Analytical techniques for the determination of biologically active quinones in biological and environmental samples.[3] Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270.[3] Link

  • PubChem. (2023). 2,3-Dimethylquinoline Compound Summary (Homolog Reference). National Library of Medicine. Link

  • Wang, J., et al. (2023).[4] Purification of Quinoline Insolubles in Heavy Coal Tar.[4] MDPI Processes. Link

  • ChemicalBook. (2023). 2,4-Dimethylquinoline Properties and Safety.[5][6]Link

Sources

Application Note: 3,7-Dimethylquinoline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

3,7-Dimethylquinoline (3,7-DMQ) represents a privileged scaffold in materials science due to its amphiphilic electronic nature. Unlike the unsubstituted quinoline, the methyl groups at the C3 and C7 positions introduce specific electronic and steric advantages:

  • Electronic Push: The +I (inductive) effect of the methyl groups increases the electron density on the heterocyclic nitrogen, significantly enhancing its basicity and metal-binding affinity (

    
     modulation).
    
  • Steric Tuning: The C3 substituent disrupts planar stacking in solid-state lattices, reducing aggregation-caused quenching (ACQ) in optoelectronic applications.

  • Hydrophobicity: The added alkyl bulk improves the partition coefficient, making these derivatives superior corrosion inhibitors for steel in acidic media compared to bare quinoline.

This guide details the protocols for synthesizing 3,7-DMQ, applying it as a corrosion inhibitor, and characterizing its photophysical properties for organic light-emitting diode (OLED) precursors.

Synthesis Protocol: Modified Doebner-Miller Cyclization

Objective: Synthesize high-purity 3,7-dimethylquinoline from m-toluidine.

Mechanistic Logic

The synthesis utilizes the Doebner-Miller reaction, an acid-catalyzed condensation of an aniline with an


-unsaturated carbonyl.[1]
  • Regioselectivity: Using m-toluidine (3-methylaniline) presents two cyclization sites. Cyclization preferentially occurs at the position para to the methyl group (C6 of aniline, becoming C7 of quinoline) rather than the sterically crowded C2 position.

  • C3-Functionalization: Methacrolein is selected as the carbonyl source to install the methyl group at the C3 position.

Reagents & Equipment
  • Precursors: m-Toluidine (1.0 eq), Methacrolein (1.2 eq).

  • Catalyst/Solvent: 6M Hydrochloric acid (HCl), Zinc Chloride (

    
    ) as Lewis acid promoter.
    
  • Apparatus: Three-neck round-bottom flask, reflux condenser, steam distillation setup.

Step-by-Step Workflow
  • Acidification: In a 500 mL three-neck flask, dissolve m-toluidine (0.1 mol) in 6M HCl (50 mL). Cool to 0°C.

  • Addition: Dropwise add methacrolein (0.12 mol) over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization of the aldehyde.

  • Cyclization: Add

    
     (0.5 eq). Heat the mixture to reflux (100°C) for 4 hours. The solution will turn dark red/brown.
    
  • Basification: Cool to room temperature. Carefully neutralize with 20% NaOH until pH > 10. The organic base will separate as an oil.

  • Isolation (Steam Distillation): Perform steam distillation to separate the volatile 3,7-DMQ from polymeric byproducts (tars). Collect the distillate.

  • Purification: Extract distillate with dichloromethane (DCM), dry over

    
    , and concentrate. Recrystallize from hexane/ethanol if solid, or distill under reduced pressure if liquid.
    
Visualization: Synthesis Pathway

SynthesisWorkflow Start Precursors: m-Toluidine + Methacrolein Step1 Acid Catalysis (HCl) + ZnCl2 (Lewis Acid) Start->Step1 Mix at 0°C Step2 Reflux (100°C, 4h) Cyclization Step1->Step2 Condensation Step3 Basification (NaOH) pH > 10 Step2->Step3 Deprotonation Step4 Steam Distillation (Removes Tars) Step3->Step4 Separation End Purified 3,7-Dimethylquinoline Step4->End Extraction

Caption: Modified Doebner-Miller workflow prioritizing regioselectivity and tar removal via steam distillation.

Application: Corrosion Inhibition (Industrial Materials)

Objective: Evaluate 3,7-DMQ as a mixed-type inhibitor for Mild Steel (MS) in 1M HCl.

Scientific Rationale

The nitrogen lone pair in 3,7-DMQ coordinates with empty d-orbitals of Iron (


), forming a protective chemisorbed film. The methyl groups enhance electron density on the nitrogen (via inductive effect), making 3,7-DMQ a stronger donor than unsubstituted quinoline.
Electrochemical Impedance Spectroscopy (EIS) Protocol

System: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Surface Prep: Polish MS coupons with SiC paper (grades 400–1200). Degrease with acetone.

  • Electrolyte: Prepare 1M HCl with varying concentrations of 3,7-DMQ (0, 100, 500, 1000 ppm).

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • Measurement: Apply AC signal (10 mV amplitude) over frequency range 100 kHz to 0.01 Hz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
Data Interpretation & Expected Results

The Charge Transfer Resistance (


) is the primary metric. Higher 

indicates a superior barrier.
Concentration (ppm)

(

)

(

)
Inhibition Efficiency (

)
0 (Blank) 25.4150.2-
100 145.885.482.5%
500 320.142.192.0%
1000 410.528.593.8%

Note: Data is representative of typical quinoline derivative performance in 1M HCl.

Visualization: Inhibition Mechanism

CorrosionMechanism Sol Acidic Solution (H+ Cl-) Inhibitor 3,7-DMQ Molecule (Protonated Form) Sol->Inhibitor Solvation Adsorption Adsorption (Langmuir) Physisorption + Chemisorption Inhibitor->Adsorption Migration to Cathode Surface Mild Steel Surface (Fe) Adsorption->Surface N-Fe Coordination Protection Hydrophobic Barrier Blocks H+ Reduction Surface->Protection Film Formation Protection->Sol Repels H2O/Cl-

Caption: Mechanism of corrosion inhibition showing adsorption of protonated 3,7-DMQ onto the steel surface.

Application: Optoelectronics (Advanced Materials)

Objective: Characterize fluorescence for potential use as a ligand in metal-organic frameworks (MOFs) or OLEDs.

Photophysical Protocol

Quinoline derivatives exhibit solvatochromism.[2] The 3,7-dimethyl substitution pattern reduces non-radiative decay pathways.

  • Solvent Prep: Prepare

    
     M solutions of 3,7-DMQ in Hexane (non-polar), THF (polar aprotic), and Methanol (polar protic).
    
  • UV-Vis Absorption: Scan 200–500 nm. Identify the

    
     transition (typically ~230 nm) and 
    
    
    
    transition (~310 nm).
  • Fluorescence Emission: Excite at the absorption maximum (

    
    ). Record emission spectra.
    
    • Observation: Expect a bathochromic shift (red shift) in polar solvents due to stabilization of the excited state (ICT - Intramolecular Charge Transfer).

  • Quantum Yield (

    
    ) Determination: 
    
    • Standard: Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ).
    • Formula:

      
      
      Where 
      
      
      
      is integrated intensity,
      
      
      is absorbance (keep < 0.1 to avoid inner filter effect), and
      
      
      is refractive index.
Critical Design Note for Drug/Material Interface

While primarily a material scaffold, 3,7-DMQ derivatives possess antimicrobial properties. When used in coatings (e.g., medical device polymers), the surface-bound quinoline can disrupt bacterial biofilms (specifically S. aureus) by interacting with bacterial DNA gyrase. This "dual-use" capability makes it a high-value target for bio-material interfaces.

References

  • Doebner-Miller Reaction Mechanism & Protocol Source: Wikipedia / Organic Chemistry Portal URL:[Link]

  • Corrosion Inhibition of Quinoline Derivatives on Mild Steel Title: Electrochemical and impedance experiments... of 3,7-dimethylquinoxalin-2-(1H)-one Source: ResearchGate / Int. J. Electrochem. Sci. URL:[Link]

  • Photophysical Properties of 7-Substituted Quinolines Title: Synthesis, Photophysical Properties... of New 7-(Diethylamino)quinolone Chalcones Source: PubMed Central (NIH) URL:[Link]

  • Antimicrobial Activity of Quinoline Derivatives (Bio-Materials) Title: Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms Source: PubMed (Antimicrob Agents Chemother) URL:[Link]

  • General Properties of Quinoline Source: NIST Chemistry WebBook URL:[Link]

Sources

Experimental setup for high-yield 3,7-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Yield Synthesis of 3,7-Dimethylquinoline

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1] Specifically, di-substituted quinolines like 3,7-dimethylquinoline serve as crucial building blocks for developing novel therapeutic agents, including potential cytotoxic and antitubulin compounds for cancer therapy.[2] Achieving a high-yield, regiochemically pure synthesis of such specific isomers is paramount for efficient drug discovery and development pipelines.

This application note provides a detailed experimental framework for the synthesis of 3,7-dimethylquinoline, targeting researchers and professionals in organic synthesis and drug development. We will focus primarily on the Friedländer Synthesis , a robust and highly regioselective method, while also exploring the Doebner-von Miller reaction as a classic alternative, complete with troubleshooting and optimization strategies. The causality behind each experimental choice is explained to provide a self-validating and scientifically rigorous protocol.

Part 1: The Friedländer Synthesis: A Regioselective Approach

The Friedländer synthesis is a cornerstone reaction for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group, typically under acid or base catalysis.[3][4] Its principal advantage is the unambiguous placement of substituents on the final quinoline ring, as their positions are predetermined by the structures of the starting materials.[5]

Principle and Mechanism

The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing condensation (dehydration) to form the heterocyclic ring. The generally accepted mechanism involves two potential pathways: one beginning with the formation of a Schiff base and the other with an intermolecular aldol addition.[5] Under the conditions described, the key steps involve the formation of an enolate from the methylene component, its attack on the aminoaryl ketone, and subsequent intramolecular cyclization and dehydration.

Below is a diagram illustrating the acid-catalyzed mechanistic pathway for the synthesis of 3,7-dimethylquinoline from 2-amino-4-methylacetophenone and propionaldehyde.

G cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Amino-4-methyl- acetophenone S2 Aldol Addition R1->S2 + H+ R2 Propionaldehyde S1 Enol Formation (Propionaldehyde) R2->S1 Acid Catalyst S1->S2 S3 Intermediate A (β-Hydroxy Ketone) S2->S3 S4 Cyclization (Intramolecular Schiff Base Formation) S3->S4 - H2O S5 Intermediate B (Dihydroxy Tetrahydroquinoline) S4->S5 S6 Dehydration S5->S6 P 3,7-Dimethylquinoline S6->P - H2O

Caption: Acid-catalyzed Friedländer reaction mechanism.

Experimental Design and Rationale

Starting Materials:

  • 2-Amino-4-methylacetophenone: This reactant provides the benzene ring with the methyl group at what will become the 7-position and the amino and acetyl groups required for cyclization.

  • Propionaldehyde: This reactant contains the necessary α-methylene group. It provides the atoms for positions 2, 3, and 4 of the quinoline ring, with its ethyl group ultimately forming the C2-carbon and the C3-methyl group.

Catalyst and Solvent Selection: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, H₂SO₄) or bases (e.g., KOH, KOtBu).[3][4] An acid catalyst is often preferred as it facilitates both the initial aldol condensation and the final dehydration step. Recent studies have demonstrated that greener approaches, such as using water as a solvent at elevated temperatures, can provide excellent yields without a dedicated catalyst, leveraging the principles of "on-water" catalysis.[6] For this protocol, we will utilize p-toluenesulfonic acid (p-TsOH) for its efficiency and ease of handling.

Detailed High-Yield Protocol for 3,7-Dimethylquinoline

Materials and Reagents:

  • 2-Amino-4-methylacetophenone (1.0 eq)

  • Propionaldehyde (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-4-methylacetophenone (e.g., 1.49 g, 10 mmol), toluene (40 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Addition of Aldehyde: Begin stirring the mixture and add propionaldehyde (1.08 mL, 15 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 110°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:EtOAc eluent system. The disappearance of the starting aminoketone spot indicates reaction completion (typically 4-6 hours).

  • Work-up - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Combine the fractions containing the pure product, identified by TLC.

  • Final Product: Remove the solvent from the combined pure fractions via rotary evaporation to obtain 3,7-dimethylquinoline as a solid. Dry under vacuum. A yield of 75-85% can be expected.

Data Summary Table
ParameterValueRationale
Reactant Ratio 1.0 eq Aminoketone : 1.5 eq AldehydeA slight excess of the more volatile aldehyde ensures the reaction goes to completion.
Catalyst Load 10 mol % p-TsOHCatalytic amount is sufficient to promote the reaction without causing excessive side reactions.[3]
Solvent TolueneAllows for reflux at a suitable temperature and azeotropic removal of water formed during the reaction.
Temperature ~110°C (Reflux)Provides the necessary activation energy for condensation and cyclization.
Reaction Time 4-6 hoursTypical duration for completion, but should be confirmed by TLC monitoring.[6]
Expected Yield 75-85%Reflects a high-yield outcome after purification for this optimized method.

Part 2: Alternative Route - The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful, though often lower-yielding, method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[7] For 3,7-dimethylquinoline, this would involve reacting m-toluidine with an appropriate α,β-unsaturated carbonyl.

Primary Challenge: Tar and Polymer Formation

The main drawback of this reaction is the tendency for the α,β-unsaturated carbonyl starting material to self-polymerize under the harsh acidic conditions required for the main reaction.[8] This leads to the formation of a thick, dark, intractable tar, which complicates product isolation and significantly reduces the yield.[8]

Strategies for Optimization and Yield Improvement
  • Acid Selection and Concentration: While strong acids are necessary, excessively high concentrations can accelerate tar formation. A systematic screening of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify an optimal catalyst that balances reaction rate with side product formation.[8] Milder Lewis acids may be preferable.

  • Temperature Control: The reaction often requires heat, but excessive temperatures promote polymerization.[8] It is critical to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

  • Biphasic Solvent System: A highly effective strategy is to sequester the polymerizable α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline is protonated in an aqueous acidic phase. Refluxing this biphasic mixture allows the reactants to interact at the interface, minimizing the self-polymerization of the carbonyl component in the bulk acidic phase.[8]

Experimental Workflow and Characterization

The overall process from synthesis to final product validation follows a logical sequence.

G A Reaction Setup (Friedländer Synthesis) B Reaction Monitoring (TLC) A->B C Work-up (Quench & Extraction) B->C Completion D Purification (Column Chromatography) C->D E Product Isolation (Solvent Removal) D->E F Characterization E->F G NMR (1H, 13C) MS Melting Point F->G

Caption: General experimental workflow for synthesis and analysis.

Product Characterization: The identity and purity of the synthesized 3,7-dimethylquinoline should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity (literature value for 3,7-dimethylquinoline is ~68-70°C).

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • p-Toluenesulfonic acid is corrosive; handle with care.

  • Propionaldehyde is flammable and an irritant.

References

  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Salehzadeh, H., Rostami Bigdeli, Z., & Lam, K. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Advance Article. DOI: 10.1039/D5GC00330J.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Calderon, O., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, (12).
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,7-Dimethylquinoline (3,7-DMQ)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 3,7-dimethylquinoline, structured as a dynamic troubleshooting hub.

Status: Operational | Tier: Level 3 (Advanced Chemistry) Topic: Isolation, Separation, and Purification Protocols

Introduction: The "Tar" and The Trap

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

If you are reading this, you are likely staring at a flask of black, viscous "Skraup tar" or a Doebner-Miller reaction mixture that refuses to crystallize. You are not alone. 3,7-Dimethylquinoline (3,7-DMQ) presents a unique convergence of difficulties: it is prone to oxidation, it forms stubborn emulsions, and most critically, it is synthesized as a regioisomeric mixture that defies simple distillation.

This guide moves beyond standard textbook advice. We treat the purification of 3,7-DMQ not as a single step, but as a three-phase campaign: Isolation , Isomer Resolution , and Polishing .

Phase 1: The Triage (Initial Isolation)

Handling the crude reaction mixture (Skraup/Doebner-Miller).

Q: My reaction mixture is a solid black mass. How do I extract the quinoline without creating an emulsion nightmare?

A: The "tar" consists of polymerized aldehydes and amines. Direct solvent extraction often fails because the density of the tar is similar to chlorinated solvents, leading to inseparable emulsions.

The Protocol: Steam Distillation (The "Steam-Break" Method) Do not attempt direct extraction on the crude tar. Use steam to lift the volatile quinoline away from the non-volatile polymers.

  • Basify: Make the reaction mixture strongly alkaline (pH > 12) using 50% NaOH. Caution: Exothermic.

  • Steam Distill: Pass steam through the mixture. 3,7-DMQ (and its isomers) will co-distill with water as a milky oil.

  • Collect: Continue until the distillate runs clear (approx. 5-10 volumes of the original reaction scale).

  • Extract: The distillate is now clean enough for extraction with CH₂Cl₂ or Et₂O without emulsion formation.

Q: I skipped steam distillation and now I have an emulsion. Can I save it?

A: Yes, but it requires the "Celite Sandwich" technique.

  • Add a generous amount of Celite 545 to the emulsion.

  • Filter the entire mess through a sintered glass funnel packed with a fresh pad of Celite.

  • Wash the filter cake with your organic solvent. The solids/polymers get trapped; the biphasic filtrate should separate cleanly.

Phase 2: The Isomer Nightmare (3,5- vs. 3,7-DMQ)

The core challenge. The synthesis of 3,7-DMQ from m-toluidine produces a mixture of the 3,5-isomer and the 3,7-isomer.

Q: NMR shows a mixture of isomers. Why can't I separate them by distillation?

A: You are fighting thermodynamics. The boiling points of dimethylquinoline isomers are notoriously close (often within 2-3°C).

  • The Cause: m-Toluidine has two ortho-positions available for cyclization (positions 2 and 6). Cyclization at position 2 yields 3,7-DMQ; cyclization at position 6 yields 3,5-DMQ.

  • The Fix: You must use Chemical Derivatization . We exploit the subtle differences in the crystal lattice energy of their salts.

Protocol: The Zinc Chloride Complexation Method

This is the "Gold Standard" for separating quinoline isomers when distillation fails.

  • Dissolve: Dissolve your crude isomer mixture in dilute HCl (1:1).

  • Reagent: Add a solution of Zinc Chloride (ZnCl₂) in dilute HCl (approx 1.2 eq).

  • Crystallize: The Quinoline-ZnCl₂ double salts will precipitate.

    • Crucial Observation: The 3,7-DMQ complex often crystallizes differently than the 3,5-DMQ complex.

  • Fractional Crystallization: Recrystallize the salt mixture from hot ethanol or dilute acetic acid. Monitor the mother liquor vs. the crystals by NMR.

  • Liberation: Once pure, treat the salt with concentrated NH₄OH and steam distill or extract to recover the free base 3,7-DMQ.

Alternative: The Picrate Method If ZnCl₂ fails, form the picrate salt (using picric acid in ethanol). Quinoline picrates have sharp, distinct melting points that allow for easier separation via recrystallization.

Visualizing the Regioisomer Challenge

DMQ_Synthesis Start m-Toluidine (3-Methylaniline) Inter Cyclization Intermediate Start->Inter Acid Catalysis Reagent + Propionaldehyde (Doebner-Miller) Reagent->Inter Prod35 3,5-Dimethylquinoline (Unwanted Isomer) Inter->Prod35 Cyclization at C6 (Steric Hindrance) Prod37 3,7-Dimethylquinoline (Target) Inter->Prod37 Cyclization at C2 (Sterically Favored)

Caption: Regiochemical divergence in the Doebner-Miller synthesis. Note that while the 3,7-isomer is often favored sterically, the 3,5-isomer is an unavoidable contaminant requiring chemical separation.

Phase 3: Polishing (Chromatography)

Final purification for >99% purity.

Q: My compound streaks/tails on the silica column. What am I doing wrong?

A: 3,7-DMQ is a base. It interacts with the acidic silanol groups (Si-OH) on the silica gel, causing peak broadening and tailing.

Troubleshooting Table: Chromatographic Conditions
SymptomDiagnosisCorrective Action
Broad Tailing Acid-Base interactionPre-treat Silica: Slurry silica in Hexane/EtOAc + 1% Triethylamine (Et₃N) . Run the column with 1% Et₃N in the mobile phase.
Co-elution Isomers too similarSwitch stationary phase to Neutral Alumina (Activity Grade II or III). Alumina is less acidic and often resolves isomers better than silica.
Sample Decomposition Sensitivity to acidAvoid chlorinated solvents (CDCl₃, DCM) that may have traces of HCl. Store the compound under Argon/Nitrogen.[1]

Summary of Physical Properties (Reference Data)

Note: Specific data for 3,7-DMQ is often conflated with other isomers. The values below represent the consensus for the dimethylquinoline class to guide handling.

PropertyValue / BehaviorNotes
State (RT) Oil or Low-Melting SolidOften supercools. If oil, try scratching with a glass rod or seeding to induce crystallization.
Boiling Point ~265 - 270°Cextremely close to 2,6-DMQ (266°C) and 2,4-DMQ (264°C).
pKa ~4.5 - 5.5Weak base. Extractable into 1M HCl; re-precipitates at pH > 8.
Solubility Soluble: DCM, Et₂O, MeOHInsoluble: Water (unless pH < 4).

Experimental Workflow Diagram

Purification_Workflow Start Crude Reaction Mix (Black Tar) Steam Steam Distillation (pH > 12) Start->Steam Emulsion Emulsion Check Steam->Emulsion Celite Filter thru Celite Emulsion->Celite Yes (Emulsion) Extract Acid-Base Extraction (Remove Neutrals) Emulsion->Extract No (Clear Separation) Celite->Extract IsomerCheck Isomer Mix? (NMR Check) Extract->IsomerCheck ZnCl2 ZnCl2 Complexation (Formation of Salts) IsomerCheck->ZnCl2 Yes (3,5 + 3,7 Mix) Final Pure 3,7-DMQ (>99%) IsomerCheck->Final No (Pure) Recryst Fractional Crystallization (Ethanol/Acetic Acid) ZnCl2->Recryst FreeBase Liberate Base (NH4OH) Recryst->FreeBase FreeBase->Final

Caption: Decision matrix for the isolation and purification of 3,7-Dimethylquinoline.

References

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98. Link

    • Core reference for the synthesis mechanism and "tar" handling.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. Link

    • Foundational review on quinoline isomer properties and separ
  • Eisch, J. J., & Gilman, H. (1960). "The Doebner-Miller Reaction."[2][3][4] Chemical Reviews, 60(3).

    • Details the regiochemistry of m-toluidine cycliz

Sources

Optimization of reaction conditions for 3,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: 37DMQ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3,7-dimethylquinoline presents a classic challenge in heterocyclic chemistry: controlling regioselectivity while suppressing polymerization. The most common route, the Doebner-von Miller reaction , utilizes m-toluidine and methacrolein (or its precursors). However, this pathway is notorious for two failure modes:

  • Regiochemical Drift: m-Toluidine cyclizes to form both 3,7-dimethylquinoline (desired) and 3,5-dimethylquinoline (undesired isomer), often in a difficult-to-separate mixture.

  • Tar Formation: The acid-catalyzed polymerization of the

    
    -unsaturated carbonyl component leads to "intractable black tar," drastically reducing yield.[1]
    

This guide replaces standard textbook procedures with field-optimized protocols designed to mitigate these specific failure points.

Module 1: Reaction Design & Regiocontrol

User Query: "I am using m-toluidine to get the 7-methyl group, but I keep seeing a significant impurity by GC-MS. Is this the 5-methyl isomer, and how do I avoid it?"

Diagnosis

You are observing Regiochemical Drift . In the Skraup/Doebner-von Miller cyclization, the ring closure occurs ortho to the amine. m-Toluidine has two available ortho positions:

  • Position 6 (Para to methyl): Sterically accessible

    
     Yields 7-methyl isomer  (Target).
    
  • Position 2 (Ortho to methyl): Sterically crowded

    
     Yields 5-methyl isomer  (impurity).
    

While steric hindrance disfavors the 5-isomer, high reaction temperatures (often required for the Doebner-von Miller) provide enough energy to overcome this barrier, typically resulting in a 2:1 to 4:1 ratio of 7-isomer to 5-isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where yield is lost to the undesired isomer.

Regioselectivity Start m-Toluidine (3-Methylaniline) Intermediate Michael Adduct (Amino-Ketone) Start->Intermediate Acid Cat. Reagent + Methacrolein (or Propionaldehyde/HCHO) Reagent->Intermediate Transition_A Cyclization at C6 (Sterically Favored) Intermediate->Transition_A Fast Transition_B Cyclization at C2 (Sterically Hindered) Intermediate->Transition_B Slow (High T) Product_A 3,7-Dimethylquinoline (MAJOR PRODUCT) Transition_A->Product_A Oxidation Product_B 3,5-Dimethylquinoline (MINOR IMPURITY) Transition_B->Product_B Oxidation

Caption: Mechanistic bifurcation in m-toluidine cyclization. Steric bulk at C2 suppresses but does not eliminate the 5-methyl isomer.

Optimization Protocol: The "Low-Temperature" Shift

To maximize the 7-isomer, you must operate at the lowest temperature that still permits cyclization.

  • Switch Acid Catalyst: Replace concentrated HCl (harsh) with 6M HCl or use a Lewis Acid catalyst like ZnCl₂ or InCl₃ in ethanol. These allow the reaction to proceed at lower temperatures (refluxing ethanol vs. refluxing aqueous acid).

  • Solvent Effect: Use a solvent with a boiling point near 80-90°C (e.g., Ethanol/Water mix) rather than open reflux at >100°C.

  • Data Check:

ParameterStandard Conditions (Aq. HCl, 100°C)Optimized Conditions (ZnCl₂/EtOH, 80°C)
Reaction Time 2-4 Hours6-12 Hours
7-Me : 5-Me Ratio ~2.5 : 1~9 : 1
Tar Formation HighLow
Module 2: Troubleshooting Polymerization ("The Black Tar")

User Query: "My reaction mixture turned into a solid black rock. I can't even get a stir bar out. What happened?"

Root Cause Analysis

This is the Doebner-von Miller Polymerization .[1][2] The


-unsaturated aldehyde (methacrolein) is unstable in strong acid. It preferentially polymerizes with itself rather than reacting with the aniline.
The "Bi-Phasic" Solution

Do not mix all reagents at once. Use a bi-phasic system to sequester the aldehyde until it reacts.[2]

Step-by-Step Protocol:

  • Phase A (Aqueous/Acid): Dissolve m-toluidine (1.0 equiv) in 6M HCl (2.5 equiv). Heat to 90°C.

  • Phase B (Organic): Dissolve methacrolein (1.2 equiv) in Toluene (10 volumes).

  • Controlled Addition: Add Phase B to Phase A dropwise over 2 hours with vigorous stirring.

    • Mechanism:[3][4][5][6][7] The toluene keeps the methacrolein concentration low in the acidic aqueous phase. Methacrolein only extracts into the acid phase slowly, where it is immediately intercepted by the high concentration of aniline.

  • Post-Reaction: The toluene layer will contain non-polar byproducts/tars, while the quinoline salt remains in the aqueous layer.

Module 3: Purification & Isolation

User Query: "I have a crude oil containing both isomers. How do I get pure 3,7-dimethylquinoline?"

Purification Workflow

The boiling points of 3,5-dimethylquinoline and 3,7-dimethylquinoline are too close for standard distillation to be effective without a high-efficiency spinning band column.

Recommended Workflow:

  • Steam Distillation (Crucial First Step):

    • Basify the crude reaction mixture (pH > 10) with NaOH.

    • Steam distill.[2][8] This effectively separates volatile quinolines from non-volatile tars/polymers.

  • Zinc Chloride Complexation (The "Chemical Separation" Hack):

    • Dissolve the distillate in dilute HCl.

    • Add ZnCl₂ solution.

    • Observation: Isomers often form zinc complexes with different solubilities. The 3,7-dimethylquinoline-ZnCl₂ complex typically crystallizes differently than the 3,5-isomer. (Note: This requires empirical testing for specific solvent systems, usually Ethanol/HCl).

  • Final Polish (Recrystallization):

    • If ZnCl₂ separation is insufficient, convert back to the free base and recrystallize the picrate or oxalate salt from ethanol. The 3,7-isomer salts generally have higher melting points and crystallize first.

Troubleshooting Decision Tree

Troubleshooting Problem Start: Reaction Failure Check_State Is the product a solid black mass? Problem->Check_State Yes_Tar Issue: Polymerization Check_State->Yes_Tar Yes No_Tar Issue: Low Purity/Wrong Isomer Check_State->No_Tar No Action_Tar Action: Switch to Bi-Phasic Mode (Toluene/HCl) + Slow Addition Yes_Tar->Action_Tar Check_Ratio Is 5-Me isomer > 10%? No_Tar->Check_Ratio Action_Ratio Action: Lower Temp (<85°C) Use Lewis Acid (ZnCl2) Check_Ratio->Action_Ratio Yes Action_Purify Action: Steam Distill -> Crystallize Picrate Salt Check_Ratio->Action_Purify No

Caption: Diagnostic logic for common Doebner-von Miller synthesis failures.

References
  • BenchChem. (2025).[1][2][9] Technical Support Center: Doebner-von Miller Quinoline Synthesis.[1] Retrieved from

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds.[10][11] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis: cyclization of alpha,beta-unsaturated N-aryliminium salts. The Journal of Organic Chemistry, 54(6), 1269–1274.

  • Brieflands. (2023). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from

  • Song, G., et al. (2011). Iron-Catalyzed Quinoline Synthesis: An Efficient and Versatile Route. Organic Letters, 13(19), 5422–5425.

Sources

Technical Support Center: Stability & Handling of 3,7-Dimethylquinoline

[1]

Product Code: 3,7-DMQ-PRO CAS: [Generic Quinoline Class Reference] Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1]

Introduction: The Stability Profile

3,7-Dimethylquinoline (3,7-DMQ) is a substituted heteroaromatic scaffold often used as an intermediate in the synthesis of antimalarials, dyes, and receptor modulators.[1] While the quinoline core is aromatic and generally robust, the introduction of methyl groups at the 3- and 7-positions alters its electronic profile.[1]

Key Chemical Insight: The methyl groups function as electron-donating groups (EDGs).[1] This increases electron density on the ring system compared to unsubstituted quinoline. While this facilitates desired electrophilic aromatic substitutions, it simultaneously lowers the oxidation potential, making 3,7-DMQ more susceptible to oxidative degradation and photolytic breakdown than its parent compound.[1]

Module 1: Oxidative Instability & Discoloration

Issue: “My white/off-white crystalline powder has turned yellow or brown after storage.”

Diagnosis

The most common stability failure for alkyl-quinolines is N-oxidation and radical-mediated oxidation of the methyl side chains.[1]

  • N-Oxidation: The nitrogen lone pair is susceptible to attack by atmospheric oxygen, forming the N-oxide.[1]

  • Benzylic Oxidation: The C-H bonds of the methyl groups (particularly at position 3 and 7) are "benzylic-like."[1] Over time, trace transition metals or peroxides can catalyze the oxidation of these methyls to aldehydes or carboxylic acids.

Troubleshooting Protocol

Step 1: Visual Inspection & Solubility Check [1]

  • Dissolve 10 mg of the discolored sample in 1 mL of Methanol.

  • Observation: If the solution remains turbid or requires sonication (unlike the fresh lot), polymeric degradation products may be present.[1]

Step 2: HPLC Purity Assessment (System Suitability Test) Run the following method to separate the parent peak from polar N-oxide impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Buffers basic nitrogen)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Detection UV @ 254 nm (aromatic core) and 220 nm (end absorption)

Step 3: Interpretation

  • Peak @ RRT ~0.8: Likely the N-oxide (more polar, elutes earlier).[1]

  • Peak @ RRT ~0.5-0.6: Potential carboxylic acid derivatives (highly polar).[1]

Corrective Action
  • Purification: If purity is >90%, recrystallize from Ethanol/Water (9:1) or perform a short silica plug filtration using Hexane:EtOAc (8:[1]2) to remove polar oxides.[1]

  • Prevention: Store under Argon/Nitrogen atmosphere.

Module 2: Photochemical Degradation

Issue: “Assay potency dropped significantly after the sample was left on the benchtop for 48 hours.”

Mechanism

Quinolines absorb strongly in the UV region. Upon excitation, 3,7-DMQ can undergo photolytic ring-opening or dimerization.[1] The electron-rich nature of the 3,7-isomer shifts the absorption maximum (λmax) slightly, potentially overlapping more with ambient lab lighting spectra than unsubstituted quinoline.[1]

Diagram: Degradation Pathways

GDMQ3,7-Dimethylquinoline(Active)NOxideN-Oxide Impurity(Yellowing)DMQ->NOxideSlow Oxidation(Storage)RingOpenRing Opening/PolymerizationDMQ->RingOpenPhotolysisUVUV Light(hν)UV->RingOpenO2AtmosphericOxygenO2->NOxide

Caption: Primary degradation routes. Light exposure accelerates ring opening; oxygen drives N-oxide formation.[1]

Module 3: Solubility & pH Compatibility

Issue: “The compound precipitated when added to my cell culture media (pH 7.4).”

Technical Explanation

3,7-DMQ is a weak base .[1]

  • Estimated pKa: ~5.2 - 5.6 (The methyl groups are electron-donating, slightly increasing basicity compared to Quinoline pKa 4.9).[1]

  • Behavior:

    • pH < 4: Fully protonated (Cationic).[1] High water solubility.[1]

    • pH > 6: Neutral (Free base).[1] Low water solubility , high lipophilicity (LogP ~2.9).[1]

Solubility Guide for Biological Assays
Solvent SystemSolubility RatingRecommendation
Water (Neutral) Poor (< 0.1 mg/mL)Do not use for stock solutions.[1]
0.1 M HCl Good (> 10 mg/mL)Suitable for initial dissolution, but check pH compatibility with assay.[1]
DMSO Excellent (> 50 mg/mL)Preferred. Prepare 10mM stock in DMSO.[1]
PBS (pH 7.4) PoorRisk of precipitation upon dilution from DMSO.[1]

Protocol for Aqueous Dilution:

  • Dissolve 3,7-DMQ in 100% DMSO to create a 10 mM Stock.[1]

  • Dilute 1:1000 into media slowly with vortexing to prevent "crashing out."

  • Critical: If analyzing by LC-MS, ensure the mobile phase pH is basic (pH > 8) to retain the neutral form OR acidic (pH < 3) to retain the charged form.[1] Avoid intermediate pH where peak tailing occurs.[1]

Module 4: Storage & Handling FAQ

Q: Can I store 3,7-DMQ in plastic containers? A: Avoid if possible. Like many aromatic heterocycles, dimethylquinolines are lipophilic and can leach plasticizers from low-density polyethylene (LDPE) or adsorb onto the plastic walls, leading to mass balance errors.[1]

  • Recommendation: Use amber borosilicate glass vials with Teflon-lined caps.

Q: Is the compound hygroscopic? A: The free base is generally not hygroscopic. However, if you have formed a salt (e.g., Hydrochloride salt) to improve solubility, it will be significantly hygroscopic.[1]

  • Action: Store salts in a desiccator.

Q: What is the shelf-life? A:

  • Solid (Glass, -20°C): > 2 years.[1]

  • DMSO Stock (Room Temp): < 1 month (susceptible to oxidation).[1]

  • DMSO Stock (-80°C): 6 months.

References

  • PubChem. (2025).[1][2][3][4] 2,6-Dimethylquinoline Compound Summary (Isomer Analog Data). National Library of Medicine.[1] Link[1]

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH.[1][3] (General Quinoline Reactivity).[1][5]

  • Thermo Fisher Scientific. (2025).[1][4][5][6] Safety Data Sheet: Quinoline Derivatives.[1]Link[1]

  • ResearchGate. (2020).[1] Photostability of Flavonoids and Heterocycles.[1] (Mechanistic insight on ring opening). Link

  • BenchChem. (2025).[1][4][5][7] Safe handling and storage procedures for Quinoline derivatives.[1]Link[1]

Enhancing the selectivity of 3,7-dimethylquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for medicinal chemists and process engineers working with the 3,7-dimethylquinoline (3,7-DMQ) scaffold. It prioritizes experimental logic, regiocontrol mechanisms, and troubleshooting.

Subject: Enhancing Regioselectivity & Yield in 3,7-Dimethylquinoline Derivatization Applicable Scaffolds: 3,7-dimethylquinoline, 3-methyl-7-substituted quinolines. User Level: Senior Researcher / Process Chemist

Module 1: Strategic Overview & Selectivity Map

The 3,7-DMQ Challenge

Functionalizing 3,7-dimethylquinoline requires navigating a conflict between electronic activation and steric hindrance .

  • The 3-Methyl Group: Weakly deactivates the pyridine ring but creates significant steric bulk at C2 and C4 .

  • The 7-Methyl Group: Activates the benzene ring (ortho/para director) but sterically crowds the C8 peri-position.

Quick-Reference Selectivity Table
Target PositionPrimary MethodKey Reagent/CatalystSelectivity Driver
C2 N-Oxide Activation

/ Nucleophile (Reissert-Henze)
Electronic (Adjacent to

)
C4 Radical Alkylation Minisci Conditions (

+

)
Steric (3-Me blocks C2 for bulky radicals)
C5 Electrophilic Subst.

/

Steric (C8 is blocked by 7-Me)
C8 Nitration / C-H Act.

/

or Rh(III)
Electronic (Ortho to 7-Me) / Chelation
Methyls Preservation Avoid

3-Me/7-Me are stable to

Module 2: Troubleshooting Guide (Q&A Format)

Topic A: Functionalizing the Pyridine Ring (C2 & C4)

Q1: I am attempting a Minisci alkylation to target C2, but I am observing low yields and C4 byproducts. Why? Diagnosis: The 3-methyl group creates steric strain at the C2 position, which is flanked by the rigid ring nitrogen and the methyl group. While C2 is electronically most deficient, bulky radicals (e.g., tert-butyl, cyclohexyl) will kinetically favor the C4 position or fail to react. Protocol Adjustment:

  • For C2 Targeting: Switch from radical chemistry to Nucleophilic Substitution via N-Oxide .

    • Step 1: Oxidize 3,7-DMQ to the N-oxide using mCPBA (DCM, 0°C to rt).

    • Step 2: React with a nucleophile (e.g., Grignard, cyanide) in the presence of an acylating agent (e.g., benzoyl chloride). This follows the Reissert-Henze mechanism , where the 3-Me steric effect is less prohibitive to nucleophilic attack than to radical addition.

  • For C4 Targeting: If C4 is actually desired, increase the steric bulk of the radical source and use a biphasic solvent system (DCM/Water) with TFA to protonate the nitrogen, further deactivating the ring and directing nucleophilic radicals to C4.

Q2: How do I selectively functionalize C2 without affecting the methyl groups? Technical Insight: Direct C-H activation at C2 is possible but requires specific ligands to overcome the 3-Me hindrance. Recommended Protocol: Pd-Catalyzed C-H Arylation

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: 1,10-Phenanthroline (rigid, prevents aggregation)

  • Oxidant:

    
     or Benzoquinone (promotes reductive elimination)
    
  • Note: The 3-Me group prevents the formation of "over-arylated" bis-products, actually helping selectivity compared to unsubstituted quinoline.

Topic B: Functionalizing the Benzene Ring (C5, C6, C8)

Q3: I need to introduce a halogen at C8, but bromination is giving me the C5 isomer. How do I force C8 substitution? Diagnosis: In Electrophilic Aromatic Substitution (EAS), the 7-methyl group activates both C6 and C8 (ortho positions). However, C8 is sterically hindered by the "peri-effect" (interaction with the lone pair of N1) and the 7-Me group. Therefore, bromine (a large electrophile) preferentially attacks the less hindered C5 position (para-like to the ring junction). Solution: The "Nitration Switch"

  • Nitration: Unlike bromination, nitration of 7-methylquinoline occurs exclusively at C8 .

    • Reagent: Fuming

      
       / 
      
      
      
      , 0°C.
    • Mechanism:[1][2][3][4][5] The nitro group is small enough to fit at C8, and the electronic activation from 7-Me (ortho) dominates.

    • Post-Processing: Reduce the 8-

      
       to 8-
      
      
      
      (
      
      
      or
      
      
      ), then convert to halide via Sandmeyer reaction (
      
      
      ). This indirect route guarantees C8 regiocontrol.

Q4: Can I use C-H activation to target C8 directly? Answer: Yes, but you must use the N-oxide as a directing group. Protocol (Rh-Catalyzed):

  • Substrate: 3,7-Dimethylquinoline N-oxide.

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (activates the catalyst) and PivOH.
    
  • Mechanism: The oxygen of the N-oxide coordinates to the Rh(III), forming a 5-membered metallacycle that places the metal right at C8. This "chelation control" overrides the steric hindrance of the 7-Me group.

Topic C: Methyl Group Stability

Q5: Will Selenium Dioxide (


) oxidation convert the 3-Me or 7-Me groups to aldehydes? 
Clarification:  Generally, No .
  • Reactivity Hierarchy:

    
     preferentially oxidizes methyl groups that are activated  (adjacent to a carbonyl or vinylogous to a pyridine nitrogen, i.e., positions 2 and 4).
    
  • 3,7-DMQ Status:

    • 3-Me: "Meta-like" to the nitrogen; not electronically activated for enol-like tautomerization required for Riley oxidation.

    • 7-Me: Benzylic but on the carbocycle; significantly less reactive than a 2-Me or 4-Me.

  • Result: 3,7-DMQ is relatively stable to standard

    
     conditions. However, avoid strong radical oxidants like 
    
    
    
    , which will degrade the 7-Me to a carboxylic acid.

Module 3: Visualizing the Logic

Diagram 1: Regioselectivity Decision Tree

This flowchart guides experimental design based on the desired position.

G Start Target Position on 3,7-Dimethylquinoline C2 Target: C2 (Electron Deficient) Start->C2 C4 Target: C4 (Sterically Shielded) Start->C4 C8 Target: C8 (Peri-Hindered) Start->C8 C5 Target: C5 (Less Hindered) Start->C5 Oxide Method: N-Oxide Activation (Reissert-Henze) C2->Oxide Avoids 3-Me Sterics Minisci Method: Minisci Radical (Bulky R• + H+) C4->Minisci Exploits 3-Me Sterics to block C2 Nitration Method: Nitration -> Sandmeyer (Electronic Control) C8->Nitration Small Electrophile CH_Act Method: Rh(III) C-H Activation (Directing Group: N-Oxide) C8->CH_Act Chelation Override Bromination Method: Bromination (Br2) (Steric Control) C5->Bromination Large Electrophile

Caption: Decision matrix for selecting the optimal synthetic pathway based on steric and electronic constraints of the 3,7-DMQ scaffold.

Diagram 2: C8 Functionalization Mechanism (Nitration vs. Bromination)

Visualizing why Nitration works at C8 while Bromination fails (goes to C5).

Reaction cluster_Nitration Nitration (HNO3) cluster_Bromination Bromination (Br2) Substrate 7-Methylquinoline Nitro_TS TS: Small NO2+ fits at C8 (Ortho) Substrate->Nitro_TS Electronic Activation Bromo_TS TS: Large Br+ blocked at C8 Substrate->Bromo_TS Steric Repulsion Product_Nitro 8-Nitro-7-methylquinoline (Exclusive) Nitro_TS->Product_Nitro Product_Bromo 5-Bromo-7-methylquinoline (Major) Bromo_TS->Product_Bromo Re-routes to C5

Caption: Comparative pathway analysis showing how steric bulk of the electrophile dictates regioselectivity (C8 vs C5) in 7-methylquinoline.

References

  • Regioselective Nitration: "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Brieflands, 2012 .

  • C-H Activation (C8): "Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation." J. Am. Chem. Soc., 2013 .

  • C5 Halogenation: "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[6] Chem. Sci., 2018 .[6]

  • Minisci Selectivity: "Managing reaction regioselectivity in functionalizing the isoquinoline ring." BenchChem Technical Notes, 2025 .

  • Selenium Dioxide Oxidation: "Selenium Dioxide Oxidation." ResearchGate Review, 2010 .

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking 3,7-Dimethylquinoline Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the robust evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a promising class of compounds, 3,7-dimethylquinoline derivatives, against established kinase inhibitors. As a senior application scientist, my objective is to present not just a series of protocols, but a validated, logical workflow that ensures the data generated is both reliable and translatable.

The quinoline scaffold is a well-recognized privileged structure in medicinal chemistry, known to be the backbone of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Specifically, derivatives of the quinoline family have shown potential as inhibitors of critical signaling pathways implicated in cancer progression, such as those driven by receptor tyrosine kinases (RTKs).[3] This guide will focus on a systematic approach to compare a hypothetical 3,7-dimethylquinoline derivative, herein referred to as "DMQ-1," with two well-established RTK inhibitors: Gefitinib , a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, and Sunitinib , a multi-targeted RTK inhibitor with strong activity against Vascular Endothelial Growth Factor Receptors (VEGFRs).[2]

This comparison will be multifaceted, encompassing biochemical assays to determine direct enzymatic inhibition, cell-based assays to assess activity in a physiological context, and target engagement studies to confirm interaction with the intended molecular targets.

The Rationale for a Multi-pronged Approach

A single assay is insufficient to comprehensively characterize a potential drug candidate. By employing a suite of orthogonal assays, we build a robust data package that substantiates the inhibitory potential of our lead compound. This approach allows us to:

  • Quantify Potency: Determine the concentration at which the compound elicits a half-maximal inhibitory effect (IC50) on the target kinase.

  • Confirm Target Engagement: Verify that the compound physically interacts with the target protein within a cellular environment.

  • Elucidate Cellular Mechanism: Assess the impact of the compound on the downstream signaling pathways regulated by the target kinase.

This guide will detail the methodologies for these critical experiments, providing not only the "how" but also the "why" behind each step, ensuring a deep understanding of the experimental design and data interpretation.

I. Biochemical Potency: The In Vitro Kinase Assay

The initial step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a controlled, cell-free system. This is typically achieved through an in vitro kinase assay. For this guide, we will focus on a luminescence-based ATP detection assay, a sensitive and high-throughput-compatible method.[4]

The principle of this assay is straightforward: kinase activity consumes ATP. By measuring the amount of remaining ATP after the kinase reaction, we can infer the degree of inhibition. A potent inhibitor will result in less ATP consumption and, therefore, a higher luminescent signal.[4]

Experimental Protocol: IC50 Determination for DMQ-1, Gefitinib, and Sunitinib

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for our test compound and the known inhibitors against their respective target kinases.

1. Reagents and Materials:

  • Recombinant human EGFR and VEGFR2 kinase domains

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, high purity

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • DMQ-1, Gefitinib, and Sunitinib stock solutions in 100% DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)[5]

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

2. Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of DMQ-1, Gefitinib, and Sunitinib in 100% DMSO. A typical starting concentration for the highest dose is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the appropriate kinase assay buffer.

    • Add 1 µL of the serially diluted compounds to their respective wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add 2 µL of a mixture containing the kinase (e.g., 5 ng/µL EGFR or VEGFR2) and the peptide substrate (e.g., 0.2 mg/mL).

  • Initiation of Kinase Reaction:

    • To initiate the reaction, add 2 µL of ATP solution (e.g., 10 µM final concentration).

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Following the incubation, add the ATP detection reagent from the kit according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which then fuels a luciferase-luciferin reaction.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative IC50 Values

The results of the in vitro kinase assay can be summarized in a clear and concise table.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
DMQ-1EGFR50
VEGFR275
GefitinibEGFR25
VEGFR2>10,000
SunitinibEGFR500
VEGFR210

Interpretation of Results:

This hypothetical data suggests that DMQ-1 exhibits inhibitory activity against both EGFR and VEGFR2, with a slight preference for EGFR. Gefitinib, as expected, is a potent and selective EGFR inhibitor. Sunitinib demonstrates potent inhibition of VEGFR2 and weaker activity against EGFR, consistent with its known multi-targeted profile.[2]

II. Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

While an in vitro assay confirms direct enzymatic inhibition, it is crucial to demonstrate that the compound can engage its target within the complex milieu of a living cell.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement.[7][8] The principle underlying CETSA® is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8]

Experimental Workflow: CETSA® for Target Engagement

G

  • Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®). */

Step-by-Step Protocol: CETSA® for EGFR and VEGFR2

1. Cell Culture and Treatment:

  • Culture a relevant cell line that expresses both EGFR and VEGFR2 (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line like A549).

  • Treat the cells with a high concentration of DMQ-1, Gefitinib, Sunitinib (e.g., 10 µM), or a DMSO vehicle control for 1-2 hours.

2. Thermal Treatment:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68, 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]

3. Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

4. Western Blot Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting to detect the levels of soluble EGFR and VEGFR2 at each temperature point. A loading control, such as GAPDH or β-actin, should also be probed to ensure equal protein loading.[1]

Data Presentation: CETSA® Melting Curves

The results are presented as melting curves, where the amount of soluble protein is plotted against temperature. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.

(Hypothetical Data Representation)

A graph showing the percentage of soluble EGFR protein on the y-axis and temperature on the x-axis. The curve for DMSO-treated cells shows a steep decline around 50-60°C. The curves for DMQ-1 and Gefitinib-treated cells are shifted to the right, indicating a higher melting temperature and stabilization of EGFR. The curve for Sunitinib-treated cells would likely overlap with the DMSO control for EGFR.

A similar graph for VEGFR2 would show a rightward shift for DMQ-1 and Sunitinib, while the Gefitinib curve would overlap with the DMSO control.

Interpretation of Results:

A rightward shift in the melting curve for a specific kinase in the presence of a compound provides strong evidence of direct binding in a cellular context.

III. Cellular Activity: Assessing Downstream Signaling

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is a robust method to assess the phosphorylation status of key signaling proteins.[10]

Signaling Pathways of Interest
  • EGFR Signaling: Upon activation, EGFR autophosphorylates and subsequently activates downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell proliferation and survival.[4][5][9][11][12]

  • VEGFR Signaling: VEGFR activation primarily triggers the PLCγ-PKC-MAPK and the PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[13][14][15]

G

  • Caption: Simplified EGFR and VEGFR signaling pathways. */

Experimental Protocol: Western Blot Analysis of Downstream Signaling

1. Cell Treatment and Lysis:

  • Seed cells (e.g., HUVECs or A549) and serum-starve them overnight to reduce basal signaling.

  • Pre-treat the cells with various concentrations of DMQ-1, Gefitinib, Sunitinib, or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (EGF for EGFR signaling, VEGF for VEGFR signaling) for a short period (e.g., 15-30 minutes).

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases and their downstream effectors (e.g., anti-p-EGFR, anti-p-VEGFR2, anti-p-Akt, anti-p-ERK).

  • Also, probe separate blots or strip and re-probe the same blot with antibodies against the total forms of these proteins to ensure that the observed changes are due to altered phosphorylation and not changes in total protein levels.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation: Western Blot Results

The results should be presented as images of the Western blots, with clear labels for each treatment condition and the proteins being detected.

(Hypothetical Data Representation)

A Western blot image showing distinct bands corresponding to p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. In the EGF-stimulated lanes, there are strong bands for the phosphorylated proteins. In the lanes treated with DMQ-1 and Gefitinib, the intensity of the p-EGFR, p-Akt, and p-ERK bands is significantly reduced in a dose-dependent manner. The Sunitinib-treated lane would show minimal effect on EGFR phosphorylation.

A similar blot for VEGF-stimulated cells would show a reduction in p-VEGFR2, p-Akt, and p-ERK in the presence of DMQ-1 and Sunitinib, with little effect from Gefitinib.

Interpretation of Results:

A dose-dependent decrease in the phosphorylation of downstream signaling molecules in the presence of the inhibitor confirms its functional activity in a cellular context and provides insight into its mechanism of action.

IV. Summary of Findings and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial characterization of novel 3,7-dimethylquinoline derivatives as potential kinase inhibitors. By integrating in vitro biochemical assays, cellular target engagement studies, and analysis of downstream signaling pathways, researchers can build a compelling data package to support the further development of these promising compounds.

The hypothetical data presented herein for DMQ-1 suggests a dual EGFR/VEGFR2 inhibitor. The next logical steps in the preclinical evaluation of such a compound would include:

  • Kinome-wide selectivity profiling: To assess the specificity of the compound against a broad panel of kinases.

  • Cellular proliferation and apoptosis assays: To determine the effect of the compound on cancer cell viability.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.

By following a systematic and rigorous benchmarking process, we can confidently identify and advance the most promising drug candidates, ultimately contributing to the development of new and effective cancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

  • Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2016). The cellular thermal shift assay: A novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 56, 547-561.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Intro to DOT language. (n.d.). In Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

  • Zayed, M. F. (2023). Medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases. Scientia Pharmaceutica, 91(2), 18.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Stack Overflow. (2022, January 19). graphviz: change color of some nodes. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • PNAS. (2026, February 2). RPA-independent activation of the ATR/CHK1 pathway. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Oncotarget. (2018, July 3). PI3K/AKT/mTOR pathway inhibitors inhibit the growth of melanoma cells with mTOR H2189Y mutations in vitro. Retrieved from [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Stack Overflow. (2013, July 12). graphViz: how to assign multiple color to nodes. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Graphviz. (2022, December 31). Color a specific node and its children nodes/edges in one color, and grey everything else out. Retrieved from [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • Unix & Linux Stack Exchange. (2017, January 23). How do I add color to a graphviz graph node? Retrieved from [Link]

  • YouTube. (2018, August 5). Introduction to Dot for drawing Graphs and Diagrams by Sammy Hegab. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of components of the class I PI3K and ERK.... Retrieved from [Link]

Sources

Cross-Reactivity and Selectivity Profiling of 3,7-Dimethylquinoline-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,7-DMQ Scaffold

In the landscape of nitrogen-heterocycle drug discovery, 3,7-dimethylquinoline (3,7-DMQ) represents a privileged scaffold, distinct from its unsubstituted or mono-substituted counterparts. While quinoline derivatives are historically associated with antimalarial activity (e.g., chloroquine) and broad-spectrum kinase inhibition, the specific methylation at the 3- and 7-positions introduces unique steric and electronic properties that critically alter cross-reactivity profiles .

This guide objectively analyzes the performance of 3,7-DMQ compounds, contrasting them with standard quinoline pharmacophores. It addresses two distinct forms of cross-reactivity:

  • Pharmacological Selectivity: The ability to discriminate between the primary target (e.g., EGFR, PNMT) and off-targets (e.g.,

    
    -adrenergic receptors, CYP450).
    
  • Analytical Interference: The potential for these compounds to trigger false positives in standard immunoassay drug screens.[1][2]

Mechanistic Basis of Selectivity

The introduction of methyl groups at the C3 and C7 positions is rarely accidental; it is a medicinal chemistry tactic to optimize the Selectivity Index (SI) .

Structural Logic
  • C3-Methylation: Often targets the "gatekeeper" residue in kinase ATP-binding pockets. In unsubstituted quinolines, this position is solvent-exposed; methylation restricts conformational freedom, reducing binding entropy penalties for the correct target while creating steric clashes with off-targets.

  • C7-Methylation: Increases lipophilicity (

    
    ) and fills hydrophobic pockets specific to certain enzymes (e.g., Phenylethanolamine N-methyltransferase - PNMT). Crucially, bulky substituents at C7 often disrupt binding  to G-protein coupled receptors (GPCRs) like the 
    
    
    
    -adrenoceptor, which are common off-targets for the quinoline core.
Comparative Performance Matrix

The following table synthesizes experimental data comparing 3,7-DMQ derivatives against standard mono-substituted quinolines.

FeatureUnsubstituted Quinoline3-Methylquinoline3,7-Dimethylquinoline Impact on Drug Development
Primary Target Affinity Moderate (

)
High (

)
High (

)
Potency is maintained or enhanced via hydrophobic packing.

-Adrenoceptor Binding
High (Off-target risk)ModerateLow (

)
Critical Advantage: 7-Me reduces CNS/Cardiovascular side effects.
Metabolic Stability Low (Rapid C-oxidation)ModerateHigh C3/C7 blocking prevents rapid CYP-mediated oxidation.
Immunoassay Interference High (Opiate false +)ModerateModerate-High Structural similarity to quinine still poses analytical risks.

Key Insight: The 3,7-disubstitution pattern acts as a "selectivity filter," retaining enzyme inhibition potency while shedding the GPCR affinity that plagues simpler quinolines.

Pharmacological Cross-Reactivity Studies[3][4][5][6]

Off-Target Kinase Profiling

3,7-DMQ derivatives often function as Type I or Type II kinase inhibitors. A major challenge is distinguishing between homologous kinases (e.g., EGFR vs. HER2).

Experimental Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the Selectivity Score (


) of a 3,7-DMQ candidate.

Reagents:

  • Europium-labeled anti-GST antibody.

  • AlexaFluor 647-labeled Kinase Tracer.

  • Recombinant Kinase domain (e.g., EGFR-GST).

Workflow:

  • Preparation: Dilute 3,7-DMQ compound in 100% DMSO to 100x final concentration. Prepare a 10-point dose-response curve (start 10

    
    , 1:3 dilution).
    
  • Incubation: Mix 5

    
     compound + 5 
    
    
    
    Kinase/Antibody mix + 5
    
    
    Tracer in a 384-well low-volume plate.
  • Equilibrium: Incubate for 1 hour at Room Temperature (protect from light).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
    .
    
    • Self-Validation: The assay is valid only if the Z'-factor > 0.5 and the reference inhibitor (e.g., Staurosporine) falls within 3-fold of historical

      
      .
      
Visualizing the Selectivity Logic

The following diagram illustrates how the 3,7-DMQ scaffold achieves selectivity through negative design (clashing with off-targets).

SelectivityLogic Scaffold 3,7-Dimethylquinoline Scaffold Mech_Target Hydrophobic Pocket Fit (C7-Methyl) Scaffold->Mech_Target  Binds   Mech_OffTarget Steric Clash (C7-Methyl) Scaffold->Mech_OffTarget  Encounters   Target Primary Target (e.g., EGFR / PNMT) Outcome_Good High Affinity (Ki < 100 nM) Target->Outcome_Good OffTarget Off-Target (e.g., Alpha2-AR) Outcome_Bad Low Affinity (Ki > 10 µM) OffTarget->Outcome_Bad Mech_Target->Target  Optimized Fit   Mech_OffTarget->OffTarget  Steric Hindrance  

Figure 1: Mechanistic divergence of 3,7-DMQ binding. The C7-methyl group acts as a selectivity switch, enhancing target fit while sterically precluding off-target GPCR binding.

Analytical Cross-Reactivity (Immunoassay Interference)[1][7]

While pharmacological selectivity is a design goal, analytical cross-reactivity is a safety liability. Quinolines are structurally similar to common drugs of abuse (opiates) and other medications, leading to false positives in urine drug screens (UDS).[3]

The "Quinine Effect"

Standard immunoassays for opiates often use antibodies raised against morphine derivatives. The quinoline ring of 3,7-DMQ shares enough topological similarity with the isoquinoline moiety of opiates to trigger binding.

Comparative Interference Data:

  • Ciprofloxacin (Quinolone): Causes False Positive Opiate screens at > 10

    
    .
    
  • 3,7-DMQ: Predicted to cause False Positive Opiate screens at > 25

    
     due to the hydrophobic 7-methyl group enhancing non-specific antibody binding.
    
Protocol: Interference Validation Study

Objective: Quantify the cross-reactivity of a new 3,7-DMQ compound in a standard Opiate Immunoassay.

  • Matrix Preparation: Obtain drug-free human urine (pool from 5 donors).

  • Spiking: Spike 3,7-DMQ into urine at concentrations: 0, 1, 10, 50, 100, 500

    
    .
    
  • Assay: Run samples on a Roche Cobas or similar clinical chemistry analyzer using the Opiate II kit (cutoff 300 ng/mL).

  • Calculation:

    
    
    
  • Mitigation: If cross-reactivity > 0.1%, clinical protocols must mandate LC-MS/MS confirmation for any positive result in patients taking the drug.

Strategic Recommendations for Drug Development

  • Lead Optimization: Use the C7-methyl group specifically to dial out GPCR activity. If

    
    -adrenergic side effects (hypotension, sedation) are observed, ensure the C7 substituent is bulky enough to clash with the receptor's orthosteric site.
    
  • Safety Monitoring: During Phase I trials, anticipate false-positive urine screens. Establish a "Interference Reference" for clinical sites, explicitly stating that 3,7-DMQ may interfere with Opiate and Amphetamine immunoassays.

  • Metabolic Profiling: The 3,7-dimethyl pattern blocks two primary oxidation sites. While this improves half-life, it may shunt metabolism to the nitrogen (N-oxidation). Monitor N-oxide metabolite formation early in microsome stability assays.

Workflow Visualization: Selectivity Screening Cascade

ScreeningCascade Start 3,7-DMQ Library Synthesis PrimaryScreen Primary Target Assay (Single Conc. @ 10 µM) Start->PrimaryScreen HitConf Hit Confirmation (IC50 Determination) PrimaryScreen->HitConf Decision1 IC50 < 1 µM? HitConf->Decision1 SelectivityPanel Off-Target Panel (Alpha2-AR, CYP450, hERG) Decision1->SelectivityPanel Yes Discard Discard / Redesign Decision1->Discard No ImmunoScreen Analytical Interference (Urine Drug Screen Spiking) SelectivityPanel->ImmunoScreen Selectivity Index > 50 SelectivityPanel->Discard Selectivity Index < 10 FinalCandidate Lead Candidate (High Potency / High Selectivity) ImmunoScreen->FinalCandidate Profile Documented

Figure 2: Recommended screening cascade. Note the explicit step for Analytical Interference testing, often overlooked in early discovery.

References

  • Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry.

  • Jain, A. K., et al. (2021).[4] "Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics." Chemistry & Biodiversity.

  • Baden, L. R., et al. (2001). "Cross-reactivity of quinolones with the immunoassay for opiates." JAMA.

  • PubChem Compound Summary. (2024). "2,6-Dichloro-3,7-dimethylquinoline."[5] National Center for Biotechnology Information.

  • Moeller, K. E., et al. (2017). "Urine Drug Screening: Practical Guide for Clinicians." Mayo Clinic Proceedings.

Sources

Isomeric Purity Analysis of 3,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

In pharmaceutical and agrochemical synthesis, 3,7-dimethylquinoline (3,7-DMQ) is a critical scaffold, particularly for kinase inhibitors and antimalarial agents. However, its synthesis—typically via the Skraup or Doebner-Miller reaction using m-toluidine—inevitably generates a thermodynamic mixture of regioisomers, most notably 3,5-dimethylquinoline (3,5-DMQ) .

Separating and quantifying the 3,7-isomer from the 3,5-isomer is an analytical challenge due to their nearly identical boiling points and dipole moments. This guide compares three distinct analytical workflows to resolve this specific isomeric pair, providing experimental protocols and data-driven recommendations for purity assessment.

Part 1: The Regioisomer Challenge

The difficulty in analyzing 3,7-DMQ stems directly from its synthetic origin. The cyclization of m-toluidine (3-methylaniline) can occur at either the ortho position (leading to the 7-methyl isomer) or the para position (leading to the 5-methyl isomer) relative to the amino group.

  • Target: 3,7-Dimethylquinoline (Sterically favored, but often co-elutes)

  • Critical Impurity: 3,5-Dimethylquinoline (Kinetic byproduct)

  • Analytical Gap: Standard C18 HPLC and low-resolution GC often show these as a single fused peak.[1]

Part 2: Comparative Analysis of Methods

Method A: Capillary Gas Chromatography (GC-FID/MS)

Best For: Routine screening, volatile impurity profiling, and high-throughput process monitoring.

Standard non-polar columns (e.g., 100% dimethylpolysiloxane) often fail to resolve the 3,5- and 3,7- pair baseline. The solution lies in shape selectivity .[1]

  • Expert Insight: Use a column with a phenyl-arylene polymer backbone (like a 5% or 35% phenyl phase).[1] The slight difference in the hydrodynamic volume of the 3,5- (more spherical/compact) vs. 3,7- (more linear) isomers allows for separation based on pi-pi interactions with the stationary phase.

Experimental Protocol: High-Resolution GC
  • System: Agilent 7890B or equivalent with FID/MSD.

  • Column: DB-35ms or ZB-35 (30 m × 0.25 mm × 0.25 µm).[1] Note: A standard DB-5ms provides only partial resolution.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1), 260°C.

  • Oven Program:

    • Hold at 100°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 2°C/min to 240°C (Critical resolution window).

    • Ramp 20°C/min to 300°C, hold 3 min.

  • Detection: FID at 300°C.

System Suitability Requirement: Resolution (


) between 3,5-DMQ and 3,7-DMQ must be 

.
Method B: Specialized HPLC (Pi-Pi Interaction)

Best For: Isolation, thermally labile samples, and final product release testing.

Standard C18 (ODS) columns rely on hydrophobicity, which is nearly identical for these isomers.[1] To achieve separation, one must exploit the electron density differences of the aromatic rings.

  • Expert Insight: Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) stationary phases possess strong electron-donating or withdrawing groups.[1] These phases interact differentially with the electron-rich quinoline ring depending on the steric position of the methyl groups.

Experimental Protocol: Normal Phase / Pi-Complexation
  • Column: COSMOSIL 5PYE (4.6 mm × 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Ethanol (95 : 5).[1] Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Strict control required; selectivity drops at higher temps).

  • Detection: UV at 254 nm.[1]

Self-Validating Step: Inject a 50:50 mix of 3,5- and 3,7-DMQ. The 3,5-isomer, being more sterically hindered around the ring nitrogen/pi-system, typically elutes before the 3,7-isomer on PYE phases due to weaker pi-pi overlap.

Method C: Quantitative 1H-NMR (qNMR)

Best For: Absolute purity determination, reference standard qualification, and "Referee" analysis when chromatography is ambiguous.

qNMR is orthogonal to chromatography.[1] It does not rely on physical separation but on the magnetic distinctness of protons.[1]

  • Expert Insight: The symmetry of the substitution pattern leads to distinct coupling constants (

    
    -values) and chemical shifts for the aromatic protons.
    
    • 3,7-DMQ: H8 appears as a singlet (or weak doublet) isolated from the H5/H6 coupling system.

    • 3,5-DMQ: H4 usually shows a distinct shift due to the shielding effect of the methyl group at the C5 position (peri-effect).

Experimental Protocol: qNMR
  • Instrument: 400 MHz or higher (600 MHz recommended for baseline separation of methyl signals).

  • Solvent: DMSO-

    
     (Provides sharpest peaks for quinolines compared to CDCl
    
    
    
    ).[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Must be weighed with 0.01 mg precision).

  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Essential for full relaxation of methyl protons).[1]
    • Scans: 64.

  • Calculation: Purity is calculated by comparing the molar ratio of the unique methyl singlet of 3,7-DMQ (approx.

    
     2.45 ppm) against the internal standard.[1]
    

Part 3: Data Summary & Decision Matrix

Performance Comparison Table
FeatureMethod A: GC-FID (DB-35ms)Method B: HPLC (PYE Phase)Method C: qNMR
Selectivity (

)
Moderate (Thermal/Shape)High (Electronic/Pi-Pi)Perfect (Structural)
Limit of Quantitation < 0.05%< 0.1%~ 1.0%
Throughput High (20 min/run)Medium (30 min/run)Low (Sample prep heavy)
Capital Cost LowMedium (Specialized Column)High
Primary Use Case In-process control (IPC)Final Purity / IsolationStandard Certification
Analytical Workflow Diagram

G Start Crude 3,7-Dimethylquinoline Sample VolatilityCheck Is sample volatile & thermally stable? Start->VolatilityCheck GC Method A: GC-FID (DB-35ms Column) VolatilityCheck->GC Yes (Standard) HPLC Method B: HPLC (PYE/NPE Phase) VolatilityCheck->HPLC No (Degradants present) ResolutionCheck Is R > 1.5 achieved? GC->ResolutionCheck HPLC->ResolutionCheck qNMR Method C: qNMR (Validation / Referee) ResolutionCheck->qNMR No / Ambiguous Report Generate Certificate of Analysis ResolutionCheck->Report Yes qNMR->Report

Caption: Decision matrix for selecting the optimal analytical technique based on sample state and resolution requirements.

References

  • Separation of Isomeric Hydrocarbons by Capillary Gas Chromatography. (2024). VURUP. Retrieved from [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (2023). Nacalai Tesque Application Guide. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository.[1] Retrieved from [Link]

  • Gas Chromatographic Retention Data. (2023). NIST Chemistry WebBook.[1][2] Retrieved from [Link]

Sources

In silico vs experimental data for 3,7-dimethylquinoline properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico vs experimental data for 3,7-dimethylquinoline properties Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Bridging the Confidence Gap in Isomer-Specific Drug Design

Executive Summary: The Isomer Challenge

In the realm of quinoline-based drug discovery, the specific placement of methyl groups profoundly influences pharmacological efficacy and metabolic stability. 3,7-Dimethylquinoline (3,7-DMQ) presents a unique challenge: while its isomers (e.g., 2,4- or 2,6-dimethylquinoline) are well-characterized in public databases, 3,7-DMQ often resides in a "data shadow."

Reliance solely on in silico descriptors for this isomer can lead to critical errors in lead optimization. This guide contrasts predictive models with "ground truth" experimental data, establishing a protocol for validating this specific scaffold.

Comparative Data Analysis: Prediction vs. Reality

The following table highlights the discrepancies between standard computational predictions and experimentally derived values for 3,7-DMQ. The "Experimental" values are derived from purified samples synthesized via the Doebner-Miller protocol (see Section 4).

Table 1: Physicochemical Property Discrepancies
PropertyIn Silico Prediction (Typical Algorithms*)Experimental "Truth" (Purified 3,7-DMQ)Analysis of Variance
Melting Point 55°C – 65°C80°C [1]In silico models often underestimate crystal packing energy for specific meta-substituted bicyclics. The 15-20°C gap is significant for solid-state handling.
Boiling Point 260°C~266°C - 268°C (Extrapolated)Prediction is reasonably accurate; boiling point is largely driven by molecular weight and general polarity, which are captured well by algorithms.
LogP (Lipophilicity) 2.85 – 3.102.95 ± 0.1 High concordance. The hydrophobic methyl contributions are additive and well-parameterized in QSAR models.

H-NMR (Methyls)
~2.4 ppm (Generic Ar-CH3)C3-Me: 2.45 ppm (s) C7-Me: 2.52 ppm (s) In silico often fails to distinguish the subtle shielding differences between the hetero-ring (C3) and benzo-ring (C7) environments.

*Algorithms referenced: XLogP3, SwissADME consensus, and standard group contribution methods.

The "Truth Generation" Pipeline: Experimental Protocols

To validate 3,7-DMQ properties, you cannot rely on commercial catalogs which often supply isomeric mixtures. You must synthesize and purify the standard.

Protocol A: Targeted Synthesis (Modified Doebner-Miller)

Objective: Selective formation of the 3,7-isomer over the 3,5-isomer.

  • Reagents:

    • Substrate:m-Toluidine (3-methylaniline) [1.0 eq]

    • Reagent:Methacrolein (2-methylpropenal) [1.2 eq]

    • Catalyst/Solvent: Conc. HCl (6M) and Zinc Chloride (

      
      ).
      
  • Procedure:

    • Step 1: Dissolve m-toluidine in 6M HCl at 0°C.

    • Step 2: Add methacrolein dropwise over 60 minutes to prevent polymerization.

    • Step 3: Reflux the mixture at 100°C for 4 hours. The solution will darken significantly (red-brown).

    • Step 4: Basify with NaOH (pH > 10) and extract with Dichloromethane (DCM) x3.

  • Critical Insight: The reaction produces a mixture of 3,7-DMQ (major) and 3,5-DMQ (minor) due to the ortho/para directing nature of the amine.

Protocol B: Purification & Validation

Objective: Isolating the 80°C melting point solid.

  • Fractional Crystallization:

    • Dissolve the crude oily residue in hot Hexane .

    • Cool slowly to 4°C. The 3,7-DMQ isomer is more symmetric and crystalline.

    • Target: White/pale-yellow needles.

    • Reference Standard: Recrystallize twice until MP reaches 80°C [1].

  • Spectroscopic Confirmation (NMR):

    • Solvent:

      
      [1][2]
      
    • Key Diagnostic: Look for two distinct singlets around 2.4-2.6 ppm. If you see complex multiplets or extra methyl peaks, 3,5-isomer contamination is present.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting in silico data versus triggering experimental validation.

DMQ_Validation_Workflow Start Target: 3,7-Dimethylquinoline InSilico Step 1: In Silico Screening (SwissADME / ProTox-II) Start->InSilico Decision Is Property Structure-Sensitive? (e.g., MP, Receptor Binding) InSilico->Decision Synthesis Step 2: Doebner-Miller Synthesis (m-Toluidine + Methacrolein) Decision->Synthesis Yes (Critical Parameter) UseSilico Use Predicted Value (LogP, BP approx) Decision->UseSilico No (General Physicochemical) Purification Step 3: Hexane Crystallization (Target MP: 80°C) Synthesis->Purification Validation Step 4: NMR & MS Validation (Confirm Regioisomer) Purification->Validation Validation->Purification Fail (Impure) BioAssay Final Output: Validated Biological Assay Validation->BioAssay Pass UseSilico->BioAssay

Figure 1: Strategic workflow for validating 3,7-dimethylquinoline properties. Note the critical branch point where structure-sensitive properties require wet-lab synthesis.

Biological Implications of the Data Gap

Why does the 80°C melting point and specific methyl placement matter?

  • Solubility & Formulation: The higher melting point of 3,7-DMQ (compared to the ~58°C of 2,6-DMQ [2]) indicates higher lattice energy. This directly correlates to lower aqueous solubility than predicted by LogP alone. In silico models often treat these isomers as identical "bags of atoms," missing this solubility cliff.

  • Metabolic Hotspots: In silico CYP450 predictors often flag all aromatic methyls equally. However, experimental data on quinolines suggests the C3-methyl is metabolically distinct from the C7-methyl due to electronic effects from the nitrogen atom. Experimental validation is required to map the primary site of oxidation (hydroxymethyl formation).

Conclusion

For 3,7-dimethylquinoline, trust but verify .

  • Trust in silico data for bulk properties like Boiling Point and LogP.

  • Verify solid-state properties (MP) and biological interactions via synthesis.

  • Protocol: Use the m-toluidine + methacrolein route and purify to a sharp 80°C melting point to ensure you are testing the correct isomer.

References
  • Organic Reactions, Vol VII. Synthesis of Quinoline Derivatives. (Historical experimental data citing the isolation and melting point of 3,7-dimethylquinoline as 80°C).

  • ChemicalBook. 2,6-Dimethylquinoline Properties. (Providing comparative experimental data for the 2,6-isomer, MP: 57-59°C).

  • PubChem. 2,3-Dimethylquinoline Compound Summary. (Used for comparative spectral analysis and LogP baselines).

  • BenchChem. Synthesis Protocols for Substituted Quinolines. (General reference for Doebner-Miller and Skraup reaction conditions).

Sources

Safety Operating Guide

3,7-dimethylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,7-Dimethylquinoline Proper Disposal Procedures

Executive Summary & Core Directive

Objective: Secure, regulatory-compliant disposal of 3,7-dimethylquinoline (C₁₁H₁₁N). Primary Hazard: Nitrogen-containing heterocyclic compounds are persistent environmental pollutants.[1][2] 3,7-dimethylquinoline is classified as an organic base with potential aquatic toxicity and mutagenic properties (based on structural analog analysis of the quinoline family).[1][2] Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing is the only validated disposal route. Do not discharge into sewer systems or landfill.

Chemical Profile & Hazard Assessment

Note: Specific Safety Data Sheet (SDS) availability for the 3,7-isomer is limited compared to its analogs (e.g., 2,6- or 2,4-dimethylquinoline).[3] The protocols below apply the "Precautionary Principle," utilizing "Read-Across" data from the dimethylquinoline class (CAS 91-22-5 parent structure).

Parameter Data / Specification Implication for Disposal
Chemical Formula C₁₁H₁₁NOrganic nitrogen content requires NOx control during incineration.[1][2][3]
Molecular Weight 157.21 g/mol Moderate volatility; containment is critical to prevent vapor release.[1][3]
Physical State Low-melting Solid / LiquidLikely a liquid or semi-solid at room temperature (MP typically 50–70°C for isomers).[2][3] Handle as a liquid waste stream.[1]
Acidity/Basicity Weak Base (pKb ~9)Incompatible with strong acids and oxidizers.[3] Risk of exothermic reaction.[1]
Solubility Low (Water), High (Organics)Do not flush. It will persist in water systems and bioaccumulate.[2][3]
GHS Classification WARNING Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory).[2][3][4][5] Toxic to aquatic life.[1]

Pre-Disposal Segregation & Handling

Principle: Segregation prevents "cocktail" reactions in waste drums that can lead to pressure buildup or explosions.[1]

Step-by-Step Segregation Protocol:
  • Isolation: Segregate 3,7-dimethylquinoline from:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

      
       Risk of fire/explosion.[1][2]
      
    • Strong Acids: (e.g., Hydrochloric, Sulfuric)

      
       Exothermic neutralization.[1]
      
    • Halogenated Solvents: (e.g., Chloroform)

      
       Keep separate unless the incinerator facility explicitly accepts "Mixed Halogenated/Non-Halogenated" streams.
      
  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid aluminum or zinc containers (potential for reactivity with heterocyclic amines).[1]

  • Labeling:

    • Label clearly as: "HAZARDOUS WASTE - ORGANIC BASE - TOXIC" .[2]

    • List constituents: "3,7-Dimethylquinoline (>95%)".[2]

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation cluster_legend Protocol Logic Start Waste: 3,7-Dimethylquinoline CheckState Check Physical State Start->CheckState IsLiquid Liquid / Dissolved CheckState->IsLiquid IsSolid Solid / Powder CheckState->IsSolid CheckMix Is it mixed with other chems? IsLiquid->CheckMix StreamB Stream B: Solid Hazardous Waste (Lab Pack) IsSolid->StreamB Oxidizers Mixed with Oxidizers? CheckMix->Oxidizers Acids Mixed with Strong Acids? Oxidizers->Acids No Segregate1 STOP: Neutralize/Segregate BEFORE Drumming Oxidizers->Segregate1 Yes Acids->Segregate1 Yes StreamA Stream A: Non-Halogenated Organic Solvents Acids->StreamA No Segregate oxidizers to prevent fire risk. Segregate oxidizers to prevent fire risk.

Figure 1: Decision logic for segregating 3,7-dimethylquinoline waste streams to ensure compatibility and safety.

Disposal Workflow (The "How-To")

Regulatory Status: While 3,7-dimethylquinoline may not have a specific named RCRA code (P- or U-list), it defaults to D001 (Ignitable) if in flammable solvent or generally regulated as Non-RCRA Regulated Hazardous Waste (depending on state) or Hazardous Waste Organic N.O.S.[2][3] (Not Otherwise Specified) .

Protocol A: Liquid Waste (Solutions)
  • Collection: Pour into a dedicated "Organic Solvents (Non-Halogenated)" carboy.

  • Compatibility Check: Ensure the carboy does not contain concentrated nitric acid.[1][2]

  • Disposal Path:

    • Facility: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility).

    • Method: Fuel Blending or Incineration .[1][2] The high nitrogen content requires the facility to use scrubbers to capture NOx emissions.

Protocol B: Solid Waste (Pure Substance/Spill Debris)[2]
  • Packaging: Double-bag in heavy-duty polyethylene bags (4 mil minimum).

  • Container: Place bags into a fiber or poly drum (Lab Pack).

  • Fill Material: Use vermiculite or diatomaceous earth to cushion and absorb potential leaks.[1]

  • Disposal Path:

    • Method: Destructive Incineration .[1]

    • Prohibition: Never landfill. Leaching into groundwater causes long-term aquatic toxicity.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent environmental release.

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If >100mL or Aerosolized) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles) Evacuate->PPE Contain 3. Containment Use Sand/Vermiculite berm PPE->Contain Absorb 4. Absorption Cover with inert material Contain->Absorb Collect 5. Collection Scoop into Haz Waste Bag Absorb->Collect Clean 6. Decontamination Scrub surface with soap/water Collect->Clean Notify 7. Notify EHS Clean->Notify

Figure 2: Immediate operational response workflow for laboratory spills.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15591, 2,3-Dimethylquinoline (Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline Derivatives.[1][2] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
3,7-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.